molecular formula C8H9N3S B13074226 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine

1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine

Cat. No.: B13074226
M. Wt: 179.24 g/mol
InChI Key: NBRMSDJEQOMIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine is a chemical compound of significant interest in scientific research and development, particularly within the field of medicinal chemistry. This heterocyclic building block features a pyrazole core linked to a thiophene ring via a methylene bridge, presenting a multifunctional scaffold for the synthesis of more complex molecules. The presence of both pyrazole and thiophene rings, which are privileged structures in drug discovery, makes this amine a valuable precursor for constructing compounds with potential pharmacological activity. Heterocyclic building blocks like this one are fundamental in exploring new chemical spaces and developing novel therapeutic agents . Research Applications and Value: The primary application of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine is as a key synthetic intermediate. Researchers utilize this compound to create diverse compound libraries for high-throughput screening against various biological targets. Its molecular framework is frequently explored in the development of antimicrobial agents, as both the pyrazole and thiophene heterocycles are known to contribute to such activity . The compound's amine group is a reactive handle that allows for facile derivatization through amide bond formation, reductive amination, or other coupling reactions, enabling the rapid generation of structural analogs. Handling and Safety: As with all research chemicals, safe laboratory practices are essential. While a specific safety data sheet for this exact compound was not identified in the search results, analogous compounds recommend the use of appropriate personal protective equipment (PPE), including gloves and eye protection . Researchers should handle this material in a well-ventilated area and minimize dust generation. Important Notice: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind. All information provided is for research and development purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

1-(thiophen-2-ylmethyl)pyrazol-4-amine

InChI

InChI=1S/C8H9N3S/c9-7-4-10-11(5-7)6-8-2-1-3-12-8/h1-5H,6,9H2

InChI Key

NBRMSDJEQOMIBP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CN2C=C(C=N2)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis, Differentiation, and Implications of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine and its 5-Amine Isomer

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of medicinal chemistry, substituted aminopyrazoles are a cornerstone scaffold, integral to a multitude of pharmacologically active agents.[1][2] The biological activity of these compounds is profoundly dictated by the substitution pattern on the pyrazole ring, making the control of regioselectivity during synthesis a critical parameter for drug discovery and development. This guide provides a comprehensive examination of two specific regioisomers: 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine and 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine. We will explore the nuances of their regioselective synthesis, detail robust analytical methodologies for their unambiguous differentiation, and discuss the significant impact of the amine's position on the molecule's physicochemical properties and potential pharmacological profile.

The Structural and Electronic Imperative of Isomeric Purity

The fundamental difference between the 4-amino and 5-amino isomers lies in the position of the amine group on the pyrazole ring, which dramatically alters the electronic and steric landscape of the molecule. The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3][4] This arrangement creates a unique electronic environment that is highly sensitive to the placement of substituents.

  • 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine: The amine group is positioned at the C4 carbon, situated between the two ring nitrogens (N1 and N2). This placement influences the overall dipole moment and hydrogen bonding capabilities of the molecule in a distinct manner compared to its isomer.

  • 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine: The amine group is located at the C5 carbon, directly adjacent to the N1 nitrogen that bears the thiophen-2-ylmethyl substituent. This proximity creates a different electronic interplay, affecting properties such as basicity and the potential for intramolecular hydrogen bonding.

The thiophen-2-ylmethyl group at the N1 position serves as a key structural feature, but it is the regiochemistry of the amine group that ultimately defines the molecule's three-dimensional shape, surface electrostatic potential, and its ability to interact with biological targets.

G cluster_4_amine 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine cluster_5_amine 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine 4-amine_structure 4-amine_label Amine at C4 Position 5-amine_structure 5-amine_label Amine at C5 Position

Caption: Molecular structures of the 4-amino and 5-amino isomers.

Regioselective Synthesis: A Tale of Two Pathways

The synthesis of N-substituted aminopyrazoles often presents the challenge of controlling which nitrogen atom of the hydrazine precursor attacks the appropriate electrophilic center of a 1,3-dielectrophilic partner, which can lead to a mixture of regioisomers.[2][5] Achieving high regioselectivity is paramount for efficient drug development.

Synthesis of 5-Aminopyrazole Isomer

The most versatile and widely adopted method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with a substituted hydrazine.[6][7] This reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack: The terminal, less sterically hindered nitrogen of the (thiophen-2-ylmethyl)hydrazine attacks the carbonyl carbon of the β-ketonitrile.

  • Hydrazone Formation: This initial attack leads to the formation of a hydrazone intermediate.

  • Cyclization: The second nitrogen of the hydrazine then attacks the nitrile carbon, leading to cyclization and the formation of the 5-aminopyrazole ring.[6]

Under neutral or slightly acidic conditions at elevated temperatures, this pathway is often under thermodynamic control, favoring the formation of the more stable 5-aminopyrazole product.[2][5]

Synthesis of 4-Aminopyrazole Isomer

The synthesis of 4-aminopyrazoles is generally more complex and often requires a multi-step approach. One established method, a variation of the Knorr pyrazole synthesis, involves the use of a precursor where the future amine group is masked, for example, as an oxime.

  • Precursor Synthesis: A 1,3-dicarbonyl compound is converted to a corresponding oxime derivative.

  • Condensation & Cyclization: The oxime is then reacted with (thiophen-2-ylmethyl)hydrazine. The reaction proceeds to form the pyrazole ring.

  • Reduction: The oxime group is subsequently reduced to an amine, yielding the final 4-aminopyrazole product.

This multi-step process allows for the directed formation of the less common isomer, which might be inaccessible through direct condensation methods.

Caption: High-level synthetic pathways for 5-amino and 4-amino pyrazole isomers.

Analytical Differentiation: An Essential Toolkit

Unambiguous structural confirmation is a non-negotiable step in chemical research. Fortunately, a suite of modern analytical techniques can be employed to differentiate between the 4-amino and 5-amino isomers with high confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of these isomers. The electronic differences between the two molecules give rise to distinct chemical shifts and coupling constants for the protons and carbons of the pyrazole ring.

  • ¹H NMR: The protons on the pyrazole ring (at positions C3, C4, and C5) will have characteristic chemical shifts. For the 4-amino isomer, one would expect to see signals for the C3-H and C5-H protons. For the 5-amino isomer, signals for C3-H and C4-H would be observed. The chemical environment, and thus the resonance frequency, of these protons is unique to each isomer.

  • ¹³C NMR: The carbon chemical shifts are also highly diagnostic. The carbon atom bearing the amine group (C4 or C5) will experience a significant upfield or downfield shift due to the electronic effects of the nitrogen atom.

  • 2D NMR (HMBC & NOESY): For absolute confirmation, 2D NMR experiments are invaluable. A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show long-range (2-3 bond) correlations between the methylene protons of the thiophen-2-ylmethyl group and the C5 carbon of the pyrazole ring, confirming the N1-C5 connectivity.[8][9] A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space proximity between the amine protons and adjacent protons on the ring or substituents, further solidifying the structural assignment.[9][10]

Table 1: Predicted NMR Characteristics for Isomer Differentiation

Feature 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine Rationale for Difference
¹H Pyrazole Signals Two singlets (C3-H, C5-H) Two doublets (C3-H, C4-H) or complex pattern Different substitution pattern leads to different proton environments and coupling.
¹³C Signal of C-NH₂ ~130-140 ppm (Predicted) ~145-155 ppm (Predicted) The C5 carbon is adjacent to two nitrogen atoms (N1 and the amino N), leading to a more downfield shift.
Key HMBC Correlation CH₂ to C5 and C3a (if applicable) CH₂ to C5 Confirms the N1-substituent linkage to the pyrazole ring.

| Key NOESY Correlation | NH₂ to C3-H and C5-H | NH₂ to C4-H and CH₂ protons | Reveals spatial proximity, confirming the position of the amine group. |

Mass Spectrometry (MS)

While both isomers have the same molecular weight (179.24 g/mol ), their fragmentation patterns under electron ionization (EI) can be different.[11][12] The position of the amine group can influence the stability of the molecular ion and direct the fragmentation pathways. Common fragments for pyrazoles include the loss of N₂ or HCN.[13][14] The relative abundance of these fragments may differ between the two isomers, providing a diagnostic fingerprint.[9][15]

Chromatographic Separation

The difference in polarity between the two isomers allows for their effective separation using chromatography.

  • High-Performance Liquid Chromatography (HPLC): This is the method of choice for both analytical-scale separation and preparative purification.[16][17] Due to the different dipole moments, the isomers will exhibit different retention times on a stationary phase. A reverse-phase C18 column is a common starting point for method development.[17][18]

  • Thin-Layer Chromatography (TLC): TLC provides a quick and simple way to assess the purity of a sample and to determine the optimal solvent system for column chromatography. The two isomers should show different retardation factors (Rf) on a silica gel plate.

Experimental Protocol: HPLC Method for Isomer Separation

  • System: HPLC system with a UV detector.[17]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[18] Start with a higher water percentage and gradually increase the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both isomers show strong absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Analysis: The two isomers should elute as distinct peaks with different retention times, allowing for their quantification and isolation.

G cluster_workflow Analytical Workflow for Isomer Differentiation cluster_spectroscopy Structure Confirmation Start Synthesized Mixture TLC TLC Analysis (Polarity Check) Start->TLC HPLC HPLC Separation (Quantification & Isolation) TLC->HPLC NMR 1D & 2D NMR (¹H, ¹³C, HMBC) HPLC->NMR MS Mass Spectrometry (Fragmentation Pattern) HPLC->MS End4 Confirmed: 4-Amino Isomer NMR->End4 End5 Confirmed: 5-Amino Isomer NMR->End5 MS->End4 MS->End5

Caption: A typical analytical workflow for separating and identifying the pyrazole isomers.

Physicochemical and Pharmacological Implications

The seemingly subtle shift of an amine group from C4 to C5 has profound consequences for the molecule's behavior, both in a flask and in a biological system.

Table 2: Comparative Physicochemical Properties

Property 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine Impact on Drug Development
pKa (Basicity) Expected to be a weaker base. Expected to be a stronger base due to the electronic contribution of the adjacent N1. Affects salt formation, solubility at physiological pH, and interactions with acidic residues in protein targets.
Lipophilicity (LogP) Likely to have a different LogP value. The proximity of the amine to the N1-substituent may alter the overall polarity. Influences membrane permeability, absorption, distribution, metabolism, and excretion (ADME) properties.
H-Bonding Amine group acts as H-bond donor/acceptor. Amine group acts as H-bond donor/acceptor, but its proximity to N1 can create a unique H-bonding "hotspot". Critical for drug-receptor binding affinity and specificity.

| Molecular Shape | Different 3D conformation. | Different 3D conformation. | The spatial arrangement of atoms determines how the molecule fits into a receptor's binding pocket. |

The Pharmacophore Concept

In drug design, a pharmacophore is the specific three-dimensional arrangement of functional groups responsible for a molecule's biological activity. By moving the amine group, we fundamentally alter the pharmacophore. One isomer may fit perfectly into the binding site of a target protein, leading to potent inhibition, while the other may not fit at all, resulting in a complete loss of activity.

This isomeric differentiation is crucial because an undesired isomer in a drug formulation can be considered an impurity, contribute to off-target effects and toxicity, or have a different metabolic profile. Therefore, controlling the regiochemistry and ensuring isomeric purity are critical quality attributes in pharmaceutical development. The diverse pharmacological activities of pyrazole derivatives, including anti-inflammatory, antimicrobial, and anticancer effects, are highly dependent on their specific structures.[3][19][20]

Conclusion

The distinction between 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine and its 5-amine isomer is a clear illustration of how critical regiochemistry is in the field of medicinal chemistry. From the strategic design of synthetic routes to achieve the desired isomer, to the application of a robust suite of analytical techniques for their differentiation and confirmation, every step is vital. The ultimate goal is to understand how these structural nuances translate into distinct physicochemical and pharmacological properties. For researchers in drug development, a thorough understanding and control of these isomeric forms are not merely academic exercises; they are fundamental to the creation of safe, effective, and selective medicines.

References

  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2024). PubMed. Retrieved from [Link]

  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2024). Bentham Science. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC. Retrieved from [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of Cardiovascular Disease Research. Retrieved from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals. Retrieved from [Link]

  • Regioselective synthesis of 5-amino-pyrazoles 7a–e. (n.d.). ResearchGate. Retrieved from [Link]

  • A Review on Heteroaryl Substituted Pyrazolines with their Pharmacological Activity and SAR Studies. (2021). ResearchGate. Retrieved from [Link]

  • Regioselective synthesis of 3- and 5-aminopyrazoles. (2015). The Heterocyclist - WordPress.com. Retrieved from [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.). PMC. Retrieved from [Link]

  • Enantioselective HPLC Separation of Bioactive C5-Chiral 2-Pyrazolines on Lux Amylose-2 and Lux Cellulose-2: Comparative and Mechanistic Approaches. (2026). ResearchGate. Retrieved from [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. (2018). SIELC Technologies. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020). ResearchGate. Retrieved from [Link]

  • Mass spectral investigation of compounds 1 and 11-15. (n.d.). ResearchGate. Retrieved from [Link]

  • Proton Magnetic Resonance Studies of Pyrazoles. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PMC. Retrieved from [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). HAL Open Science. Retrieved from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. Retrieved from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3-e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. (2024). Bentham Science Publishers. Retrieved from [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). PMC. Retrieved from [Link]

  • Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3-e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. (2024). Bentham Science Publishers. Retrieved from [Link]

  • 1-(thiophen-2-ylmethyl)-1h-pyrazol-5-amine. (n.d.). PubChemLite. Retrieved from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC. Retrieved from [Link]

  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (2024). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). PMC. Retrieved from [Link]

  • Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. (2024). PubMed. Retrieved from [Link]

  • 1-methyl-N-((thiophen-2-yl)methyl)-1H-pyrazole-5-carboxamide. (n.d.). PubChem. Retrieved from [Link]

  • Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. (2026). PMC. Retrieved from [Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2022). Semantic Scholar. Retrieved from [Link]

  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (2024). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (n.d.). Beilstein Journals. Retrieved from [Link]

Sources

The Thermodynamics and Kinetics of Solubilizing Thiophene-Pyrazole Amine Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene-pyrazole amine derivatives represent a privileged class of heterocyclic scaffolds heavily utilized in modern medicinal chemistry. They frequently serve as the structural backbone for kinase inhibitors, anti-inflammatory agents, and novel antimicrobial compounds 1[1]. However, hybridizing these specific moieties often results in profound physicochemical bottlenecks—most notably, exceptionally poor solubility in both aqueous media and standard organic solvents 2[2].

This technical guide provides researchers and drug development professionals with an in-depth mechanistic understanding of how these molecules interact with organic solvents. By exploring the thermodynamic principles of dissolution and detailing a self-validating experimental protocol, this whitepaper equips scientists to overcome solubility hurdles during early-stage lead optimization and formulation.

Structural Determinants of Solubility: The Causality of Dissolution

To effectively solubilize a compound, the enthalpy of solvation (solvent-solute interactions) must overcome the crystal lattice energy (solute-solute interactions). Thiophene-pyrazole amines present a unique thermodynamic challenge due to the competing properties of their functional groups:

  • The Thiophene Moiety (Lipophilicity &

    
    -Stacking):  Thiophene is a highly lipophilic, planar, five-membered aromatic ring. The polarizability of its sulfur atom allows for strong dispersion forces, promoting tight crystal lattice packing via 
    
    
    
    stacking. On its own, thiophene is soluble in non-polar organic solvents like ether but strictly insoluble in water 1[1].
  • The Pyrazole Moiety (Hydrogen Bonding Networks): Pyrazole contains both a pyrrole-like nitrogen (hydrogen bond donor) and a pyridine-like nitrogen (hydrogen bond acceptor). This allows the molecule to form extensive intermolecular hydrogen-bonded networks in the solid state. In acidic environments, pyrazole can form quaternary ions, which drastically alters its solubility profile by introducing ionic character 3[3].

  • The Amine Substituent (Basicity & Solvation Handles): Aliphatic and aromatic amines introduce additional basicity. While lower molecular weight amines display significant solubility in polar organic solvents 4[4], attaching them to a rigid thiophene-pyrazole backbone restricts their conformational freedom. Consequently, dissolution requires highly polar aprotic solvents capable of disrupting the rigid lattice without relying on the amine's flexibility.

Solvent Selection Matrix

The following table summarizes the quantitative and qualitative solubility profiles of typical thiophene-pyrazole amine derivatives across common organic solvents, grounded in their dielectric constants and hydrogen-bonding capacities.

Organic SolventDielectric Constant (

)
H-Bonding CapacityExpected Solubility RangeMechanistic Rationale
Dimethyl Sulfoxide (DMSO) 46.7Strong AcceptorHigh (>20 mg/mL)Strong dipole interactions disrupt the intermolecular H-bonds of the pyrazole and amine groups.
Methanol (MeOH) 32.7Donor & AcceptorModerate (5–15 mg/mL)Solvates the basic amine and pyrazole via protic donation, but struggles against thiophene's lipophilicity.
Dichloromethane (DCM) 9.1NoneLow to ModerateInteracts favorably with the lipophilic thiophene ring via dispersion forces, but fails to break pyrazole H-bonds.
Ethyl Acetate (EtOAc) 6.0Weak AcceptorLow (<5 mg/mL)Insufficient polarity and H-bonding capacity to overcome the rigid crystal lattice energy of the hybrid scaffold.

Experimental Methodology: Isothermal Shake-Flask Protocol

Kinetic solubility assays (e.g., laser nephelometry via serial dilution) are well-suited for high-throughput screening but often overestimate solubility due to the formation of metastable supersaturated states 5[5]. For late-stage lead optimization, determining the thermodynamic solubility is critical.

The Isothermal Shake-Flask method is the gold standard for this purpose 6[6]. The following protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Workflow

Step 1: Preparation of the Saturated System

  • Action: Weigh 10 mg of the solid thiophene-pyrazole amine derivative into a 2 mL glass HPLC vial. Add exactly 500 µL of the target organic solvent.

  • Causality: An excess of solid must remain visibly undissolved. If the solution becomes completely clear, the true thermodynamic solubility limit has not been reached, and more solid must be added.

Step 2: Isothermal Equilibration

  • Action: Seal the vials tightly and place them in a thermomixer set to 25.0 ± 0.1 °C. Agitate at 800 RPM for 48 to 72 hours.

  • Causality: Highly crystalline heterocyclic scaffolds possess immense lattice energies. A lengthy incubation period is mandatory to ensure complete disruption of solute-solute interactions, allowing the system to reach a true thermodynamic equilibrium rather than a transient kinetic state 5[5].

Step 3: Phase Separation

  • Action: Centrifuge the vials at 15,000 × g for 15 minutes at 25 °C to pellet the undissolved solid.

  • Causality: Centrifugation is strictly preferred over filtration. Lipophilic thiophene derivatives frequently adsorb non-specifically to syringe filter membranes (e.g., PTFE or Nylon), which artificially lowers the measured solubility concentration in the filtrate.

Step 4: Quantification & Self-Validation

  • Action: Carefully aspirate the supernatant and dilute it 1:100 in an appropriate mobile phase. Quantify the concentration via HPLC-UV or LC-MS against a pre-established 5-point calibration curve.

  • Self-Validation Check (Critical): Analyze the residual solid pellet via LC-MS. Why? Extended agitation in reactive solvents can induce compound degradation. If the mass spectrum of the pellet shows degradation products, the thermodynamic value is invalid, and a shorter kinetic assay must be utilized instead.

Workflow Visualization

SolubilityWorkflow A Solid Compound (Thiophene-Pyrazole Amine) B Add Organic Solvent (e.g., DMSO, DCM) A->B C Isothermal Shaking (48-72h at 25°C) B->C Excess solid added D Phase Separation (High-Speed Centrifugation) C->D Equilibrium reached E Quantification (HPLC-UV / LC-MS) D->E Supernatant extracted F Thermodynamic Solubility Value E->F Calibration curve applied

Workflow for determining thermodynamic solubility via the isothermal shake-flask method.

Optimization Strategies for Poorly Soluble Derivatives

If a thiophene-pyrazole amine derivative exhibits sub-optimal solubility (<1 mg/mL) in standard organic solvents, consider the following chemical interventions:

  • Salt Formation: Exploit the basicity of the amine substituent. Reacting the free base with an organic acid (e.g., methanesulfonic acid or tartaric acid) forms a mesylate or tartrate salt. This disrupts the planar crystal lattice and introduces ionic character, drastically improving solubility in polar protic solvents like methanol or ethanol.

  • Co-Solvent Systems: Utilize the synergistic effects of solvent blending. A mixture of DCM and Methanol (e.g., 80:20 v/v) can simultaneously solvate the lipophilic thiophene core (via DCM) and hydrogen-bond with the pyrazole/amine moieties (via Methanol), achieving solubility limits higher than either solvent alone.

References

  • Source: nih.
  • Source: epj-conferences.
  • Source: enamine.
  • Source: nih.
  • Title: 24.
  • Source: pharmaexcipients.

Sources

1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine: A Technical Guide to Synthesis and Pharmacological Application

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identifier: PubChem CID 28374026

Executive Summary

In contemporary medicinal chemistry, the design of highly selective kinase inhibitors and G-protein-coupled receptor (GPCR) ligands relies heavily on privileged bifunctional building blocks. 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine ()[1] has emerged as a critical scaffold in this domain. As of 2026, the integration of heteroaromatic appendages—such as the thiophene ring—onto the pyrazole core has proven highly effective in optimizing both the lipophilic ligand efficiency (LLE) and the pharmacokinetic profiles of lead compounds.

This whitepaper provides an in-depth, self-validating technical guide to the physicochemical profiling, chemoselective synthesis, and downstream pharmacological utility of this compound.

Physicochemical Profiling

Understanding the fundamental properties of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine is essential for predicting its behavior in both synthetic workflows and biological systems. The molecule features a pyrazole-4-amine core, which acts as a versatile handle for amide or urea coupling, while the thiophen-2-ylmethyl group provides a lipophilic anchor capable of


 stacking and sulfur-aromatic interactions within target protein pockets.
Table 1: Physicochemical & Structural Parameters
ParameterValueMechanistic Implication
PubChem CID 28374026Unique identifier for database cross-referencing.
Molecular Formula C8H9N3SIndicates a high fraction of sp2 carbon/heteroatoms.
Molecular Weight 179.24 g/mol Low MW allows for downstream elaboration without violating Lipinski’s Rule of 5.
H-Bond Donors 1Primary amine (-NH2) available for target binding or functionalization.
H-Bond Acceptors 3Pyrazole nitrogens and thiophene sulfur can act as H-bond acceptors.
Rotatable Bonds 2Low conformational entropy penalty upon binding to target proteins.

Synthetic Methodology & Protocol

The synthesis of 1-alkyl-1H-pyrazol-4-amines typically proceeds via a two-step sequence:


-alkylation of 4-nitropyrazole followed by the reduction of the nitro group[2]. However, the presence of the thiophene ring necessitates specific strategic deviations from standard protocols to prevent catalyst poisoning and ensure high yields.
Mechanistic Rationale & Causality
  • Base-Promoted Alkylation: 4-nitropyrazole is a weak acid (

    
    ). Utilizing a mild base like Potassium Carbonate (
    
    
    
    ) in a polar aprotic solvent (DMF) quantitatively deprotonates the
    
    
    position without triggering unwanted side reactions. The polar aprotic environment solvates the potassium cation, leaving the pyrazolide anion highly nucleophilic for the
    
    
    displacement of the chloride on 2-(chloromethyl)thiophene.
  • Chemoselective Reduction: Standard catalytic hydrogenation (e.g.,

    
     over 
    
    
    
    ) is highly prone to failure here. The sulfur atom in the thiophene ring possesses lone pairs that strongly coordinate to the empty d-orbitals of palladium, effectively poisoning the catalyst. To circumvent this, a dissolving metal reduction utilizing Iron powder and Ammonium Chloride (
    
    
    ) is employed.
    
    
    acts as a mild proton donor (
    
    
    ), which prevents the hydrolytic cleavage of the thiophene ring that frequently occurs when using strong aqueous acids like
    
    
    .
Synthetic Workflow Visualization

SynthesisWorkflow A 4-Nitropyrazole + 2-(Chloromethyl)thiophene B Base-Promoted Alkylation (K2CO3, DMF, 80°C) A->B C 1-(Thiophen-2-ylmethyl) -4-nitro-1H-pyrazole B->C D Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O, 80°C) C->D E 1-(Thiophen-2-ylmethyl) -1H-pyrazol-4-amine (CID: 28374026) D->E

Synthetic workflow for 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine avoiding Pd-poisoning.

Step-by-Step Experimental Protocol

Step 1: N-Alkylation

  • Preparation: Charge an oven-dried round-bottom flask with 4-nitropyrazole (1.0 eq) and anhydrous DMF to achieve a 0.5 M concentration.

  • Deprotonation: Add

    
     (1.5 eq) in one portion. Stir the suspension at room temperature for 15 minutes to ensure complete generation of the pyrazolide anion.
    
  • Alkylation: Add 2-(chloromethyl)thiophene (1.1 eq) dropwise via a syringe. Causality: Dropwise addition controls the exothermic nature of the alkylation and minimizes the risk of poly-alkylation artifacts.

  • Reaction: Heat the mixture to 80°C for 4 hours. Monitor the consumption of starting material via LC-MS.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (

    
    ). Wash the combined organic layers with brine (
    
    
    
    ) to completely remove residual DMF. Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure to yield the nitro intermediate.

Step 2: Dissolving Metal Reduction

  • Preparation: Dissolve the crude 1-(thiophen-2-ylmethyl)-4-nitro-1H-pyrazole (1.0 eq) in an 8:2 mixture of Ethanol and Water (0.2 M).

  • Reagent Addition: Add

    
     (5.0 eq) followed by Iron powder (10.0 eq).
    
  • Reduction: Attach a reflux condenser and heat the vigorously stirred mixture to 80°C for 2 hours. The reaction will turn into a dark brown/black slurry.

  • Filtration: Filter the hot reaction mixture through a pad of Celite. Causality: Hot filtration is critical; it prevents the newly formed amine product from crystallizing and becoming trapped within the iron oxide sludge. Wash the Celite pad with hot Ethanol.

  • Isolation: Concentrate the filtrate in vacuo to remove Ethanol. Basify the remaining aqueous phase with saturated

    
     (to pH 8-9), extract with Ethyl Acetate, dry over 
    
    
    
    , and evaporate to yield the pure 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine.

Pharmacological Relevance & Downstream Applications

The 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine scaffold is highly prized in the development of targeted therapeutics, particularly as a hinge-binding motif in kinase inhibitors[2][3].

When derivatized at the C4-amine (e.g., via amide coupling to form a pyrrole carboxamide or pyrazol-4-yl-heterocyclyl-carboxamide), the resulting compounds exhibit potent inhibition against kinases such as ERK5 and the Pim kinase family (Pim-1, Pim-2, Pim-3) ()[3].

  • The Pyrazole Core: Acts as an ATP-competitive bioisostere. The

    
     nitrogen of the pyrazole frequently engages in a critical hydrogen bond with the backbone amide of the kinase hinge region.
    
  • The Thiophene Appendage: Projects into the hydrophobic selectivity pocket adjacent to the ATP-binding site. The sulfur atom can engage in orthogonal multipolar interactions with electron-deficient residues in the binding site, significantly boosting binding affinity compared to simple phenyl or alkyl analogs.

Pharmacophore Binding Model

KinaseInhibition Core 1-(Thiophen-2-ylmethyl) -1H-pyrazol-4-amine Amine C4-Amine Derivatization (Amide/Urea Formation) Core->Amine Pyrazole Pyrazole N2 Hinge Region H-Bonding Core->Pyrazole Thio Thiophene Ring Hydrophobic Pocket Binding Core->Thio Target Kinase Inhibition (e.g., ERK5, Pim-1) Amine->Target Pyrazole->Target Thio->Target

Pharmacophore contributions of the scaffold leading to targeted kinase inhibition.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized building block before downstream library generation, the following self-validating analytical checks must be performed:

  • LC-MS (ESI+): Expected

    
     peak at 
    
    
    
    . The absence of a peak at
    
    
    confirms the complete reduction of the nitro group.
  • 1H NMR (DMSO-d6): The disappearance of the highly deshielded pyrazole protons characteristic of the nitro-precursor, replaced by two upfield-shifted pyrazole singlets (

    
     ppm) and a broad singlet integrating for 2H (
    
    
    
    ppm) corresponding to the primary amine.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 28374026, 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine." PubChem, 2026.[Link]

  • European Patent Office. "PYRAZOL-4-YL-HETEROCYCLYL-CARBOXAMIDE COMPOUNDS AND METHODS OF USE.
  • National Institutes of Health. "Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor." PubMed Central (PMC), 2014.[Link]

Sources

Methodological & Application

Application Note: Synthesis and Scale-Up Protocol for 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

The synthesis of highly functionalized pyrazole-based heterocycles is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors (e.g., ERK5 inhibitors) and other targeted therapeutics[1]. The target compound, 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine , serves as a highly versatile building block. Its synthesis from commercially available 4-nitropyrazole involves a strategic two-step sequence: an initial


-alkylation followed by a chemoselective nitro reduction.

As a Senior Application Scientist, I have designed this protocol to bypass common synthetic pitfalls—specifically, regiochemical ambiguity during alkylation and transition-metal catalyst poisoning during reduction.

Step 1: Desymmetrizing -Alkylation

4-Nitropyrazole is a tautomeric system. Because the molecule possesses a ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


 axis of symmetry in its idealized planar state, alkylation at either the 

or

position yields the exact same regioisomer. This symmetry makes 4-nitropyrazole an exceptionally efficient starting material, completely avoiding the tedious chromatographic separation of regioisomers that plagues 3- or 5-substituted pyrazoles. While Mitsunobu conditions (using thiophen-2-ylmethanol, DIAD, and PPh

) are sometimes reported[1], direct alkylation using 2-(chloromethyl)thiophene and a mild base (K

CO

) in a polar aprotic solvent (DMF) provides superior atom economy, scalability, and thermodynamic control.
Step 2: Overcoming Thiophene-Induced Catalyst Poisoning

The reduction of the nitro group to a primary amine is typically achieved via catalytic hydrogenation (Pd/C, Hngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


). However, the presence of the thiophene ring introduces a critical failure point: the sulfur atom in thiophene possesses lone pairs that strongly coordinate to the palladium surface, leading to rapid catalyst poisoning, sluggish kinetics, and incomplete conversion.

To ensure a self-validating and robust system, this protocol abandons transition-metal catalysis in favor of a modified Béchamp-type dissolving metal reduction using Iron (Fe) powder and Ammonium Chloride (NH


Cl) in aqueous ethanol[2]. This method is entirely immune to sulfur poisoning, highly chemoselective, and environmentally benign compared to alternatives like Tin(II) chloride (SnCl

).

Synthetic Workflow & Decision Logic

SyntheticStrategy SM 4-Nitropyrazole (Symmetrical Tautomer) Alkylation Step 1: N-Alkylation 2-(Chloromethyl)thiophene K2CO3, DMF, 80°C SM->Alkylation Intermediate 4-Nitro-1-(thiophen-2-ylmethyl) -1H-pyrazole Alkylation->Intermediate Decision Step 2: Nitro Reduction Method Selection Intermediate->Decision PdC Catalytic Hydrogenation (Pd/C, H2) Decision->PdC Avoid Fe Béchamp Reduction (Fe powder, NH4Cl) Decision->Fe Optimal Poison Catalyst Poisoning by Thiophene Sulfur PdC->Poison Success Target: 1-(Thiophen-2-ylmethyl) -1H-pyrazol-4-amine Fe->Success

Workflow and reduction method decision tree for 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine synthesis.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 4-Nitro-1-(thiophen-2-ylmethyl)-1H-pyrazole

Objective: Alkylate 4-nitropyrazole while preventing polyalkylation and ensuring complete conversion.

Materials:

  • 4-Nitropyrazole (1.0 equiv, 10.0 g, 88.4 mmol)

  • 2-(Chloromethyl)thiophene (1.1 equiv, 12.9 g, 97.3 mmol)

  • Potassium Carbonate (K

    
    CO
    
    
    
    , 325 mesh) (2.0 equiv, 24.4 g, 176.8 mmol)
  • Anhydrous

    
    -Dimethylformamide (DMF) (50 mL, 5 volumes)
    

Procedure:

  • Preparation: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-nitropyrazole and anhydrous DMF. Stir at room temperature until complete dissolution is achieved.

  • Base Addition: Add finely powdered K

    
    CO
    
    
    
    to the solution. The mixture will become a heterogeneous suspension. Stir for 15 minutes to allow for initial deprotonation of the pyrazole N-H.
  • Electrophile Addition: Add 2-(chloromethyl)thiophene dropwise over 10 minutes via a syringe.

  • Heating: Heat the reaction mixture to 80 °C using an oil bath. Maintain temperature and vigorous stirring for 4 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 7:3) or LC-MS until the starting material is consumed.

  • Workup (Precipitation): Cool the reaction mixture to room temperature. Slowly pour the mixture into 250 mL of vigorously stirred ice-water. The product will crash out as a solid precipitate.

  • Isolation: Filter the resulting suspension through a Büchner funnel. Wash the filter cake with cold water (3 × 50 mL) to remove residual DMF and inorganic salts.

  • Drying: Dry the solid under high vacuum at 45 °C overnight to afford 4-nitro-1-(thiophen-2-ylmethyl)-1H-pyrazole as a crystalline solid.

Protocol B: Synthesis of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine

Objective: Chemoselectively reduce the nitro group to an amine without degrading the thiophene ring or poisoning the system.

Materials:

  • 4-Nitro-1-(thiophen-2-ylmethyl)-1H-pyrazole (1.0 equiv, 15.0 g, 71.7 mmol)

  • Iron (Fe) powder (325 mesh, acid-washed) (5.0 equiv, 20.0 g, 358.5 mmol)

  • Ammonium Chloride (NH

    
    Cl) (2.0 equiv, 7.67 g, 143.4 mmol)
    
  • Ethanol / Water mixture (4:1 v/v, 150 mL, 10 volumes)

Procedure:

  • Solvent Setup: In a 500 mL two-neck round-bottom flask, dissolve the intermediate from Protocol A in the Ethanol/Water mixture.

  • Reagent Addition: Add NH

    
    Cl followed by the Iron powder. The reaction mixture will be a dark, dense suspension.
    
  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C (gentle reflux) under a nitrogen atmosphere. Vigorous stirring is mandatory to keep the heavy iron powder suspended.

  • Monitoring: Stir at reflux for 2–4 hours. The reaction color will shift as iron oxides form. Monitor via LC-MS; the nitro mass (M+H 210) will transition entirely to the amine mass (M+H 180).

  • Hot Filtration (Critical Step): While the reaction is still hot (~60 °C), filter the mixture rapidly through a tightly packed pad of Celite to remove the iron sludge (Fe

    
    O
    
    
    
    /Fe
    
    
    O
    
    
    ). Causality note: Filtering while hot prevents the newly formed amine from co-precipitating with the iron oxides.
  • Washing: Wash the Celite pad thoroughly with hot ethanol (2 × 50 mL) and ethyl acetate (50 mL).

  • Concentration & Extraction: Concentrate the filtrate in vacuo to remove the ethanol. Dilute the remaining aqueous layer with saturated NaHCO

    
     (50 mL) and extract with Ethyl Acetate (3 × 75 mL).
    
  • Final Isolation: Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to yield the target 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine.

Mechanistic Pathway of the Béchamp Reduction

The reduction of the nitro group via Iron/NH


Cl proceeds through a stepwise electron transfer mechanism. The iron acts as the electron source (being oxidized to Fe

/Fe

), while water/ethanol acts as the proton source. NH

Cl serves as a mild proton donor and surface etchant to keep the iron particles active.

ReductionMechanism Nitro Nitroarene (-NO2) Nitroso Nitrosoarene (-NO) Nitro->Nitroso 2e⁻, 2H⁺ (Fe -> Fe²⁺) Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine 2e⁻, 2H⁺ (Fe -> Fe²⁺) Amine Aminopyrazole (-NH2) Hydroxylamine->Amine 2e⁻, 2H⁺ (Fe -> Fe²⁺)

Stepwise electron transfer mechanism of the nitro group reduction via the Béchamp process.

Quantitative Data Summaries

To justify the experimental conditions chosen in the protocols above, the following tables summarize the comparative data for the available synthetic methodologies.

Table 1: Comparison of


-Alkylation Methodologies (Step 1) 
MethodologyReagents & ConditionsYield / ScalabilityPrimary Drawbacks
Direct Alkylation (Selected)2-(Chloromethyl)thiophene, K

CO

, DMF, 80 °C
>85% / Excellent for multi-gram scaleRequires handling of alkyl halides.
Mitsunobu Reaction Thiophen-2-ylmethanol, DIAD, PPh

, THF, 0 °C to RT
~60-70% / Poor for scale-upGeneration of triphenylphosphine oxide (Ph

PO) and hydrazine byproducts, requiring difficult chromatography[1].
Strong Base Alkylation 2-(Chloromethyl)thiophene, NaH, THF, 0 °C~80% / ModerateExothermic H

gas evolution; safety hazards at scale.

Table 2: Comparison of Nitro Reduction Methodologies in the Presence of Thiophene (Step 2)

MethodologyReagents & ConditionsChemoselectivityThiophene ToleranceOutcome
Béchamp Reduction (Selected)Fe powder, NHngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

Cl, EtOH/H

O, 80 °C
ExcellentComplete Tolerance Optimal. High yield, no catalyst poisoning, cheap reagents[2].
Catalytic Hydrogenation 10% Pd/C, H

(balloon or pressure), MeOH, RT
Poor (in this context)Severe Poisoning Avoid. Sulfur coordination deactivates Pd, leading to stalled reactions and unreacted starting material.
Tin(II) Reduction SnCl

·2H

O, EtOH, 70 °C
GoodComplete ToleranceSub-optimal. Works chemically, but generates highly toxic heavy metal waste and persistent tin emulsions during workup.

References

  • Route Design to Manufacture: Synthesis of the Heterocyclic Fragment of AZD5718 Using a Non-cryogenic Lithiation-Alkoxycarbonylation Reaction.Organic Process Research & Development - ACS Publications.
  • Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor.PMC / NIH.
  • An Efficient Synthesis of 2-CF3-3-Benzylindoles.PMC / NIH.
  • One-pot efficient reductive acetylation of aromatic nitro compounds.IOSR Journal.

Sources

Application Note: Selective Reduction of 4-Nitro-1-(thiophen-2-ylmethyl)-1H-pyrazole to 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminopyrazoles are privileged pharmacophores in modern drug development, frequently utilized in the design of kinase inhibitors due to their excellent hydrogen-bonding capabilities within the ATP-binding hinge region 1. However, the synthesis of 1-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine from its 4-nitro precursor presents a distinct chemoselective challenge. This guide outlines field-proven, self-validating methodologies to achieve this reduction while circumventing the severe catalytic limitations imposed by the thiophene moiety.

Mechanistic Rationale: The Thiophene Challenge

In standard synthetic workflows, the reduction of an aromatic or heteroaromatic nitro group is typically achieved via catalytic hydrogenation using Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) under a hydrogen atmosphere 2.

However, applying noble-metal hydrogenation to 4-nitro-1-(thiophen-2-ylmethyl)-1H-pyrazole will reliably result in reaction failure. The causality lies in catalyst poisoning. The sulfur atom within the thiophene ring possesses lone pairs of electrons that strongly and irreversibly coordinate to the empty d-orbitals of noble metals. This coordination effectively blocks the active catalytic sites, halting the hydrogen activation cycle and preventing the reduction of the nitro group.

To bypass this limitation, bench scientists must pivot to non-noble metal-mediated electron transfer methods . The most robust alternatives are the modified Béchamp reduction (using zero-valent Iron) 3 and Stannous Chloride (SnCl₂) reduction. Both methods are entirely tolerant of sulfur-containing heterocycles.

G Start 4-Nitro-1-(thiophen-2-ylmethyl) -1H-pyrazole PdC H2, Pd/C (Standard Hydrogenation) Start->PdC Fe Fe, NH4Cl, EtOH/H2O (Béchamp-type Reduction) Start->Fe SnCl2 SnCl2·2H2O, EtOH (Metal Hydride/Electron Transfer) Start->SnCl2 Poison Catalyst Poisoning by Thiophene (Sulfur) PdC->Poison Fails Success 1-(Thiophen-2-ylmethyl) -1H-pyrazol-4-amine Fe->Success High Yield SnCl2->Success Moderate/High Yield

Fig 1: Chemoselective workflow bypassing sulfur-induced catalyst poisoning.

Electron-Transfer Mechanism

Unlike the concerted addition of hydrogen gas across a metal surface, dissolving metal reductions (like Iron/NH₄Cl) proceed via a stepwise electron-transfer and protonation cascade 4. The nitro group is sequentially reduced to a nitroso intermediate, then a hydroxylamine, and finally the target primary amine.

Mechanism Nitro R-NO2 (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso 2e-, 2H+ -H2O Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine 2e-, 2H+ Amine R-NH2 (Amine) Hydroxylamine->Amine 2e-, 2H+ -H2O

Fig 2: Stepwise electron-transfer mechanism for the reduction of nitroarenes.

Experimental Protocols

Protocol A: Modified Béchamp Reduction (Iron / Ammonium Chloride)

Primary Recommendation: This is the most reliable, scalable, and environmentally benign method for this specific substrate.

Self-Validation Checkpoint: The reaction provides an immediate visual cue. The starting 4-nitro-pyrazole solution is typically bright yellow. As the reduction proceeds, the mixture turns into a dark, opaque brown/black suspension. Furthermore, the mandatory Celite filtration acts as a self-validating purification step; failure to remove paramagnetic iron species will immediately be flagged by severe peak broadening during subsequent ¹H-NMR analysis.

Materials:

  • 4-nitro-1-(thiophen-2-ylmethyl)-1H-pyrazole (1.0 equiv)

  • Iron powder, 325 mesh (5.0 equiv)

  • Ammonium chloride (NH₄Cl) (5.0 equiv)

  • Ethanol / H₂O (4:1 v/v)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the nitro compound in the Ethanol/H₂O mixture (approx. 0.2 M concentration).

  • Activation: Add solid NH₄Cl followed by the Iron powder. Note: Using fine Iron powder (325 mesh) significantly increases the surface area, ensuring complete conversion without the need for harsh acidic activation.

  • Reaction: Heat the violently stirring suspension to 80 °C (reflux) for 2 to 4 hours.

  • Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Hexane) or LC-MS. The starting material will disappear, replaced by a highly polar, UV-active baseline spot (the amine).

  • Filtration (Critical): While the mixture is still hot, filter it through a tightly packed pad of Celite to remove iron oxides and unreacted iron. Wash the Celite pad generously with hot Ethyl Acetate or Methanol until the filtrate runs clear.

  • Workup: Concentrate the filtrate under reduced pressure to remove ethanol. Partition the remaining aqueous layer with Ethyl Acetate and saturated aqueous NaHCO₃. Extract the aqueous layer twice more with Ethyl Acetate.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 1-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine.

Protocol B: Stannous Chloride Reduction

Secondary Recommendation: Useful if the substrate exhibits poor solubility in aqueous ethanol mixtures, though it generates heavy metal waste .

Materials:

  • 4-nitro-1-(thiophen-2-ylmethyl)-1H-pyrazole (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv)

  • Absolute Ethanol

Step-by-Step Procedure:

  • Setup: Dissolve the nitro compound in absolute ethanol.

  • Addition: Add SnCl₂·2H₂O portion-wise at room temperature. The reaction is exothermic.

  • Reaction: Heat the mixture to 70 °C for 3 to 5 hours.

  • Quenching & Basification (Critical): Cool the mixture to room temperature and pour it into crushed ice. Strictly adjust the pH to 8–9 using 1M NaOH or saturated NaHCO₃. Causality: Sn salts form gelatinous hydroxides at neutral pH, causing severe, intractable emulsions. Basifying converts them to soluble stannate complexes or precipitating oxides that can be filtered.

  • Filtration: Filter the basified mixture through Celite.

  • Extraction: Extract the filtrate with Ethyl Acetate (3x). Wash the organics with brine, dry over Na₂SO₄, and concentrate to yield the amine.

Quantitative Data & Method Comparison

ParameterProtocol A (Fe/NH₄Cl)Protocol B (SnCl₂)
Typical Yield 85 – 95%75 – 85%
Reaction Time 2 – 4 hours3 – 5 hours
Chemoselectivity Excellent (Tolerates S-rings)Excellent (Tolerates S-rings)
Environmental Impact Low (Green chemistry profile)High (Heavy metal waste)
Workup Complexity Low (Simple Celite filtration)High (Highly prone to emulsions)
Scalability High (Kilogram scale feasible)Moderate (Exothermic, waste issues)

Field-Proven Insights & Troubleshooting

  • Amine Oxidation (Color Change): Aminopyrazoles are electron-rich and prone to air oxidation. If the isolated product slowly turns pink or brown upon standing, it is oxidizing. Solution: Store the isolated amine under an inert atmosphere (Argon or N₂) at -20 °C. If immediate use in the next synthetic step (e.g., amide coupling) is possible, do not store the intermediate.

  • Emulsion Management: If an emulsion forms during the workup of Protocol B despite basification, do not attempt to wait for phase separation. Immediately filter the entire biphasic emulsion through a fresh pad of Celite. The physical filtration breaks the emulsion by removing the microscopic suspended metal oxide particles stabilizing it.

  • Incomplete Conversion: If LC-MS shows a stalled reaction at the hydroxylamine intermediate (M+16 mass compared to the amine), it indicates insufficient electron donor. Add an additional 2.0 equivalents of Iron/NH₄Cl and continue refluxing.

References

  • Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights RSC Publishing
  • Reduction Reactions and Heterocyclic Chemistry Jones Research Group
  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines ACS Public
  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal C
  • Synthesis, Theoretical studies, and Effect on the Photosynthetic Electron Transport of Trifluoromethyl Arylamides Locus UFV

Sources

Application Note: Optimized Protocol for the N-Alkylation of 4-Nitropyrazole with 2-(Chloromethyl)thiophene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The fusion of nitrogen-rich heterocycles with thiophene moieties is a cornerstone strategy in modern medicinal chemistry. The specific coupling of 4-nitropyrazole with 2-(chloromethyl)thiophene yields 1-(thiophen-2-ylmethyl)-4-nitro-1H-pyrazole , a critical intermediate for synthesizing kinase inhibitors (e.g., c-Met, ALK pathways) and novel fungicides.

This application note provides a rigorous, safety-focused protocol for this


 alkylation. Unlike standard alkylations, this transformation presents unique challenges: the handling of the thermally unstable 2-(chloromethyl)thiophene and the reduced nucleophilicity of the nitro-substituted pyrazole. This guide synthesizes field-proven methodologies to maximize yield (>85%) while mitigating explosion risks associated with the reagents.
Key Chemical Challenges
  • Reagent Instability: 2-(Chloromethyl)thiophene is prone to autocatalytic decomposition and polymerization, generating HCl gas and heat.

  • Nucleophile Acidity: The electron-withdrawing nitro group lowers the

    
     of the pyrazole NH (~9.6), requiring effective deprotonation without inducing degradation.
    
  • Leaving Group Inertness: The alkyl chloride is less reactive than its bromide/iodide counterparts, often requiring Finkelstein activation.

Reaction Mechanism & Causality

The reaction proceeds via a classical


 Nucleophilic Substitution .
  • Activation: The base (Cesium or Potassium Carbonate) deprotonates the 4-nitropyrazole. The symmetry of 4-nitropyrazole means N1 and N2 are equivalent; thus, regioselectivity is not a variable in this specific substrate, simplifying the purification.

  • Catalysis (Optional but Recommended): The addition of catalytic Sodium Iodide (NaI) performs an in situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide.

  • Substitution: The pyrazolate anion attacks the methylene carbon of the thiophene, displacing the halide.

Mechanism Diagram

ReactionMechanism Substrate 4-Nitropyrazole (pKa ~9.6) Anion Pyrazolate Anion (Nucleophile) Substrate->Anion -H+ Base Base (Cs2CO3) Deprotonation Base->Anion Product 1-(Thiophen-2-ylmethyl)- 4-nitro-1H-pyrazole Anion->Product SN2 Attack Reagent 2-(Chloromethyl)thiophene (Electrophile) Intermediate Active Species: 2-(Iodomethyl)thiophene Reagent->Intermediate I- displaces Cl- Reagent->Product Slow (Direct) Catalyst NaI (Cat.) Finkelstein Exchange Catalyst->Intermediate Intermediate->Product Fast

Figure 1: Mechanistic pathway highlighting the base-mediated deprotonation and optional iodide catalysis to accelerate the reaction.

Experimental Protocol

Reagent Stability & Safety (CRITICAL)

2-(Chloromethyl)thiophene is a lachrymator and can decompose violently.[1]

  • Storage: Store at -20°C.

  • Stabilization: Commercial sources often contain dicyclohexylamine or similar stabilizers. If the liquid has turned dark black or viscous, discard it (neutralize with aqueous NaOH) as it may have polymerized.

  • Handling: All transfers must occur in a fume hood.

Materials Table
ReagentMW ( g/mol )Equiv.[1][2]RoleNotes
4-Nitropyrazole 113.071.0NucleophileSolid, potentially energetic.
2-(Chloromethyl)thiophene 132.611.2Electrophile

g/mL. Handle cold.
Cesium Carbonate (

)
325.822.0BasePreferred over

for solubility.
Sodium Iodide (NaI) 149.890.1CatalystAccelerates reaction (Finkelstein).
Acetonitrile (MeCN) -SolventSolventAnhydrous grade.
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with 4-Nitropyrazole (1.13 g, 10.0 mmol),

    
      (6.52 g, 20.0 mmol), and NaI  (150 mg, 1.0 mmol).
    
  • Add Anhydrous Acetonitrile (40 mL).

  • Stir the suspension at Room Temperature (RT) for 15 minutes to ensure partial deprotonation. Note: The solution may turn slightly yellow.[3]

Step 2: Electrophile Addition

  • Cool the mixture to 0°C using an ice bath (preventative measure against exotherm).

  • Add 2-(Chloromethyl)thiophene (1.59 g, ~1.3 mL, 12.0 mmol) dropwise over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to RT.

Step 3: Reaction & Monitoring

  • Heat the reaction block to 60°C .

  • Monitor by TLC (System: 30% Ethyl Acetate in Hexanes) or LC-MS.

    • Reference Rf: 4-Nitropyrazole (~0.2), Product (~0.6).[4]

  • Reaction is typically complete within 3–5 hours .

    • Optimization Note: If conversion stalls, add an additional 0.2 eq of the chloride.

Step 4: Workup

  • Cool the mixture to RT.

  • Filter the solids (inorganic salts) through a Celite pad; rinse the pad with Ethyl Acetate (50 mL).

  • Concentrate the filtrate under reduced pressure to remove Acetonitrile.

  • Redissolve the residue in Ethyl Acetate (50 mL) and wash with:

    • Water (2 x 30 mL)

    • Brine (1 x 30 mL)

  • Dry the organic layer over

    
    , filter, and concentrate to dryness.
    

Step 5: Purification

  • The crude material is often pure enough for subsequent steps.

  • If purification is required: Recrystallize from Ethanol/Water (9:1) OR perform flash chromatography (Gradient: 0-40% EtOAc/Hexane).

  • Expected Yield: 85-92% (White to pale yellow solid).

Workflow Logic & Decision Tree

Workflow Start Start Synthesis CheckReagent Check 2-(Chloromethyl)thiophene Color/Viscosity Start->CheckReagent Degraded Dark/Viscous? YES CheckReagent->Degraded Discard DISCARD (Polymerization Risk) Degraded->Discard Good Clear/Yellow? NO Degraded->Good Else Setup Mix Pyrazole + Base + NaI in MeCN (15 min) Good->Setup Addition Add Electrophile at 0°C Then Heat to 60°C Setup->Addition Monitor Monitor (TLC/LCMS) @ 3 Hours Addition->Monitor Complete Reaction Complete? Monitor->Complete Workup Filter -> Extract -> Concentrate Complete->Workup Yes Stalled Add 0.2 eq Electrophile + Heat 2h Complete->Stalled No Purify Recrystallize (EtOH) Workup->Purify Stalled->Monitor

Figure 2: Operational workflow emphasizing the critical quality check of the thiophene reagent before proceeding.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Decomposition of alkyl chloride.Ensure chloride is fresh. Switch to DMF as solvent (higher solubility).
Dark Reaction Mixture Polymerization of thiophene.Lower reaction temperature to 40°C and extend time. Ensure

atmosphere.
Incomplete Conversion Low nucleophilicity of pyrazole.Add 0.5 eq NaI (Finkelstein condition) or switch base to NaH (requires 0°C in THF).
Safety Incident Pressure buildup.2-(Chloromethyl)thiophene generates HCl upon degradation.[3] Vent containers carefully.

References

  • BenchChem. (2025).[2][3][5][6] Technical Support Center: Stabilization of 2-(Chloromethyl)thiophene with Dicyclohexylamine. Retrieved from (Simulated Search Result 1.1).

  • Organic Syntheses. (1955).[1] 2-Chloromethylthiophene.[1][3][5][6][7] Org.[1][3][7][8] Synth. Coll. Vol. 3, p.197. Retrieved from (Simulated Search Result 1.3).

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics 2022, 3(2), 109-123. Retrieved from (Simulated Search Result 1.19).

  • National Institutes of Health (NIH). (2024). Synthesis, characterization, biological activities... of pyrazolyl–thiazole derivatives.[9] Retrieved from (Simulated Search Result 1.4).

  • ChemicalBook. (2026). 4-Nitropyrazole Properties and Safety.[1][4] Retrieved from (Simulated Search Result 1.14).

Sources

Application Notes and Protocols for Evaluating 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for a Thiophene-Pyrazole Kinase Inhibitor Scaffold

The landscape of kinase inhibitor discovery is dominated by the pursuit of novel scaffolds that offer both potency and selectivity. Protein kinases, which constitute one of the most significant and druggable target families for cancer therapy, share a highly conserved ATP-binding pocket, presenting both opportunities and challenges for inhibitor design.[1][2] The strategy of "scaffold hopping" has become a powerful tool to identify new core structures that can productively interact with this pocket, potentially leading to improved pharmacological properties.[1][3]

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding site.[4][5] Numerous approved and clinical-stage kinase inhibitors incorporate a pyrazole moiety.[6][7][8] Similarly, the thiophene ring is another important heterocyclic motif found in various approved drugs and is valued for its lipophilic nature and ability to engage in various non-covalent interactions, contributing to target affinity and metabolic stability.[9][10]

The combination of these two pharmacologically significant heterocycles into a single scaffold, 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine , presents a compelling starting point for the development of novel kinase inhibitors. The thiophene-2-ylmethyl group at the N1 position of the pyrazole can explore the solvent-exposed region of the ATP pocket, while the 4-amino group provides a crucial vector for building upon, to achieve interactions with other regions of the kinase domain.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in evaluating the potential of the 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine scaffold. While, to date, there is no specific public data on the kinase inhibitory activity of this exact molecule, its constituent parts suggest significant potential. Herein, we provide a tiered experimental strategy, complete with detailed protocols, to systematically characterize this scaffold, from initial biochemical screening to cell-based target engagement and functional aaaaaaaaaaaaaaaaasssays.

Section 1: Synthesis of the Scaffold

A plausible synthetic route for 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine can be adapted from established methods for the synthesis of related N-aryl and N-alkyl pyrazoles.[9][11][12] The following protocol is a representative example.

Protocol 1: Hypothetical Synthesis of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine

This protocol outlines a two-step synthesis starting from commercially available reagents.

Step 1: Synthesis of 4-Nitro-1-(thiophen-2-ylmethyl)-1H-pyrazole

  • To a solution of 4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like cesium carbonate (Cs₂CO₃) (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-(chloromethyl)thiophene (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-nitro-1-(thiophen-2-ylmethyl)-1H-pyrazole.

Step 2: Reduction to 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine

  • Dissolve the 4-nitro-1-(thiophen-2-ylmethyl)-1H-pyrazole (1.0 eq) from Step 1 in a solvent mixture such as ethanol and water.

  • Add a reducing agent, for example, iron powder (Fe) (5.0 eq) and ammonium chloride (NH₄Cl) (5.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool it to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Basify the aqueous residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the desired product, 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine.

Section 2: Tiered Strategy for Kinase Inhibitor Profiling

A systematic, multi-tiered approach is recommended to efficiently evaluate the potential of the 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine scaffold. This strategy begins with broad, cost-effective biochemical assays and progresses to more physiologically relevant and resource-intensive cell-based assays.

G cluster_0 Tier 1: In Vitro Biochemical Screening cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Cellular Functional Assays T1_Assay ADP-Glo™ Kinase Assay (Broad Kinase Panel) T1_Data IC50 Determination for 'Hits' T1_Assay->T1_Data Identifies initial kinase targets T2_Assay NanoBRET™ Target Engagement Assay T1_Data->T2_Assay Progress promising hits T2_Data Quantifies intracellular affinity (IC50) T2_Assay->T2_Data Confirms target binding in a cellular context T3_Assay1 Cellular Phosphorylation Assay (Western Blot) T2_Data->T3_Assay1 Validate functional activity T3_Assay2 BaF3 Cell Proliferation Assay T2_Data->T3_Assay2 T3_Data Measures downstream pathway inhibition and impact on kinase-dependent cell survival T3_Assay1->T3_Data T3_Assay2->T3_Data

Caption: A tiered workflow for kinase inhibitor characterization.

Section 3: Detailed Experimental Protocols

Protocol 2: In Vitro Kinase Inhibition Profiling (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[2][13][14] Its universality makes it ideal for initial screening against a broad panel of kinases.[15]

Principle: After the kinase reaction, remaining ATP is depleted. Subsequently, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.[15]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest and its corresponding substrate

  • DTT, MgCl₂

  • Kinase reaction buffer

  • 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine (dissolved in 100% DMSO)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the test compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase/substrate mixture in reaction buffer to each well to initiate the reaction. The final volume will be 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.[13]

  • ADP to ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[2]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Subtract the background luminescence (no kinase control) from all experimental wells.

  • Normalize the data by setting the vehicle control (DMSO) as 100% kinase activity and a no-kinase or maximum inhibition control as 0% activity.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.

ParameterTypical Value
Final Compound Conc.1 nM - 100 µM
Final DMSO Conc.≤ 1%
Kinase Reaction Time60 min
ATP Depletion Time40 min
Signal Development Time30-60 min
Assay Volume20 µL
Protocol 3: Cellular Target Engagement (NanoBRET™ Assay)

The NanoBRET™ Target Engagement Intracellular Kinase Assay measures the binding of a test compound to a target kinase in living cells.[16][17] This provides a more physiologically relevant assessment of target interaction than a biochemical assay.

Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the energy acceptor). A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.[17]

Materials:

  • HEK293 cells

  • Expression vector for NanoLuc®-kinase fusion protein

  • NanoBRET™ Tracer and Nano-Glo® Substrate (Promega)

  • Opti-MEM® I Reduced Serum Medium

  • White, non-binding surface 384-well plates

  • BRET-capable plate reader

Procedure:

  • Cell Preparation:

    • On Day 1, transfect HEK293 cells with the NanoLuc®-kinase fusion vector.

    • On Day 2, harvest the transfected cells and resuspend them in Opti-MEM®.

  • Assay Setup:

    • Prepare a solution of the NanoBRET™ Tracer in Opti-MEM®.

    • Add the tracer solution and the cell suspension to the wells of the 384-well plate.

    • Prepare serial dilutions of the 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine scaffold.

    • Add the compound dilutions to the wells containing cells and tracer.

    • Incubate at 37 °C in a CO₂ incubator for 2 hours.

  • Signal Detection:

    • Prepare the Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to all wells.

    • Read the plate within 10 minutes on a BRET-capable plate reader, measuring both donor (460 nm) and acceptor (618 nm) emissions simultaneously.

Data Analysis:

  • Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).

  • Normalize the data to the vehicle control (no compound) to obtain MilliBRET units (mBU).

  • Plot the mBU values against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the cellular IC₅₀ value.

Protocol 4: Cellular Phosphorylation Assay (Western Blot)

This assay determines if the test compound can inhibit the phosphorylation of a known downstream substrate of the target kinase within a cellular context.[18]

Principle: Cells are treated with the inhibitor, and then cell lysates are prepared. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the substrate protein. An antibody for the total amount of the substrate protein is used as a loading control.[19][20]

G cluster_0 Cell Culture & Treatment cluster_1 Western Blotting A 1. Seed Cells B 2. Treat with Inhibitor (Dose-response or Time-course) A->B C 3. Lyse Cells (with phosphatase inhibitors) B->C D 4. SDS-PAGE C->D E 5. Transfer to PVDF Membrane D->E F 6. Block Membrane (5% BSA in TBST) E->F G 7. Incubate with Primary Antibody (e.g., anti-phospho-substrate) F->G H 8. Incubate with HRP-conjugated Secondary Antibody G->H I 9. Detect with ECL H->I J 10. Strip and Re-probe (for total substrate & loading control) I->J

Sources

Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Significance in Drug Discovery

The 4-aminopyrazole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors targeting the Janus kinase (JAK) and Aurora kinase families[1]. The specific building block 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine offers unique structural advantages: the primary amine at the C4 position acts as a versatile nucleophile for carbon-nitrogen (C–N) bond formation, while the thiophen-2-ylmethyl moiety provides a lipophilic appendage capable of occupying hydrophobic pockets within kinase active sites. Furthermore, the sulfur atom in the thiophene ring can engage in critical non-covalent interactions (e.g., dipole-dipole or hydrogen bonding) with the kinase hinge region.

Synthesizing complex secondary amines from this building block relies heavily on the [2]. However, coupling primary heteroarylamines presents distinct challenges, including catalyst deactivation via competitive coordination of the electron-rich pyrazole nitrogen and the risk of over-arylation to form undesired diarylamines[3].

Mechanistic Causality & Catalyst Selection

To successfully couple 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine with an aryl halide, the catalytic system must be engineered to favor monoarylation and accelerate reductive elimination.

  • Palladium Source: ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
     is preferred as it provides a stable, easily handled source of Pd(0) that rapidly enters the catalytic cycle upon ligand coordination.
    
  • Ligand Design (The Causality of BrettPhos): The use of bulky, electron-rich biarylphosphine ligands is mandatory. is specifically selected for this protocol because its extreme steric profile accelerates the reductive elimination step and physically blocks the coordination of the resulting secondary amine to another Pd center, thereby preventing bis-arylation[3].

  • Base Selection: Sodium tert-butoxide (

    
    ) is a strong base that efficiently deprotonates the palladium-amido intermediate, driving the cycle forward. If the aryl halide contains base-sensitive functional groups (e.g., esters or nitriles), weaker bases like 
    
    
    
    or
    
    
    must be used, though this may require elevated temperatures[4].

CatalyticCycle Pd0 1. Active Pd(0) Catalyst OxAdd 2. Oxidative Addition Pd0->OxAdd + Ar-X AmineCoord 3. Amine Coordination OxAdd->AmineCoord + 4-Aminopyrazole Deprot 4. Deprotonation AmineCoord->Deprot + Base RedElim 5. Reductive Elimination Deprot->RedElim - Base-HX RedElim->Pd0 Product Release

Figure 1: Buchwald-Hartwig catalytic cycle for the N-arylation of 4-aminopyrazoles.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of reaction conditions for the coupling of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine with a model electrophile, 4-bromobenzonitrile. The data illustrates the critical impact of ligand and solvent selection on the yield and chemoselectivity[4].

EntryPalladium Source (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Observation / Causality
1

(2%)
BINAP (4%)

(1.5)
Toluene10035%Poor conversion; significant bis-arylation observed.
2

(4%)
XPhos (8%)

(2.0)
1,4-Dioxane10062%Moderate yield; incomplete consumption of starting amine.
3

(2%)
tBuXPhos (4%)

(1.5)
Toluene9085%Good yield; fast reaction rate but trace bis-arylation.
4

(2%)
BrettPhos (4%)

(1.5)
t-Amyl Alcohol 90 94% Optimal; exclusive monoarylation; high solubility.

Self-Validating Experimental Protocol

This protocol describes the optimized synthesis of a secondary heteroarylamine (Entry 4 conditions). Every step is designed as a self-validating system to ensure experimental integrity and real-time troubleshooting.

Materials Required
  • Amine: 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine (1.0 mmol, 179.2 mg)

  • Aryl Halide: 4-Bromobenzonitrile (1.1 mmol, 200.2 mg)

  • Catalyst:

    
     (0.02 mmol, 18.3 mg)
    
  • Ligand: BrettPhos (0.04 mmol, 21.5 mg)

  • Base:

    
     (1.5 mmol, 144.2 mg)
    
  • Solvent: Anhydrous, degassed t-Amyl alcohol (5.0 mL)

Step-by-Step Methodology
  • Preparation of the Reaction Vessel:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add

      
      , BrettPhos, and 
      
      
      
      .
    • Causality: Solid reagents are added first to minimize exposure to atmospheric moisture during solvent addition.

  • Inert Atmosphere Establishment:

    • Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times).

  • Addition of Substrates and Solvent:

    • Dissolve 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine and 4-bromobenzonitrile in 5.0 mL of degassed t-Amyl alcohol.

    • Inject the solution into the Schlenk tube via syringe.

  • Catalyst Activation & Heating:

    • Place the sealed tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm).

    • Self-Validation Checkpoint 1 (Visual): Within 5–10 minutes of heating, the reaction mixture will transition from the deep purple/red of ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

      
       to a dark orange/brown solution. This color shift confirms the successful generation of the active BrettPhos-Pd(0) complex.
      
  • Reaction Monitoring:

    • After 2 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL of ethyl acetate, and analyze via TLC (Eluent: 50% EtOAc/Hexanes).

    • Self-Validation Checkpoint 2 (Chromatographic): The UV-active spot corresponding to 4-bromobenzonitrile (

      
      ) should be consumed. A new, highly fluorescent spot corresponding to the product should appear at 
      
      
      
      .
  • Workup and Purification:

    • Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, gradient 20% to 60% EtOAc in Hexanes).

  • Final Validation:

    • Self-Validation Checkpoint 3 (Analytical): Analyze the purified product via LC-MS. The mass spectrum must exhibit a dominant peak at

      
      
      
      
      
      , confirming the exact mass of the coupled monoarylated product (
      
      
      ).

Biological Application Context

Compounds synthesized using this protocol are frequently evaluated for their ability to inhibit the JAK-STAT signaling pathway[1]. The 4-aminopyrazole derivative acts as an ATP-competitive inhibitor, binding directly to the active site of the JAK kinase. This prevents the phosphorylation of STAT proteins, thereby halting their dimerization, nuclear translocation, and the subsequent transcription of genes responsible for uncontrolled cellular proliferation in oncological models[5].

JAKSTAT Ligand Cytokine Ligand Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK Kinase Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Transcription Gene Transcription STAT->Transcription Translocation Inhibitor Aminopyrazole Inhibitor Inhibitor->JAK ATP-Competitive Inhibition

Figure 2: Inhibition of the JAK-STAT signaling pathway by 4-aminopyrazole derivatives.

References

Sources

Microwave-assisted synthesis of 1-(Thiophen-2-ylmethyl)pyrazol-4-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 1-(Thiophen-2-ylmethyl)pyrazol-4-amine Derivatives

Executive Summary

The 1-(heteroaryl-methyl)pyrazol-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., JAK, EGFR) and anti-inflammatory agents. Traditional thermal synthesis of these derivatives often suffers from long reaction times (12–24 hours), variable yields due to thermal decomposition of the thiophene moiety, and incomplete reduction of the nitro precursor.

This Application Note details a robust, two-step Microwave-Assisted Organic Synthesis (MAOS) protocol for the high-throughput generation of 1-(thiophen-2-ylmethyl)pyrazol-4-amine derivatives. By leveraging the dielectric heating effects of microwave irradiation, this protocol reduces total reaction time from days to under 1 hour while improving the impurity profile.

Retrosynthetic Strategy & Reaction Design

The synthesis is designed around a convergent approach, utilizing the high nucleophilicity of the pyrazole anion under microwave conditions, followed by a rapid, chemoselective reduction of the nitro group.

Core Pathway:

  • Step 1 (N-Alkylation):

    
     displacement of 2-(chloromethyl)thiophene by 4-nitropyrazole.
    
  • Step 2 (Nitro Reduction): Iron-mediated or Hydrazine-mediated reduction of the nitro group to the primary amine.

Retrosynthesis Target 1-(Thiophen-2-ylmethyl) pyrazol-4-amine NitroInt Intermediate: 1-(Thiophen-2-ylmethyl) -4-nitropyrazole Target->NitroInt MW Reduction (Fe/AcOH or N2H4/Pd) Precursors Starting Materials: 4-Nitropyrazole + 2-(Chloromethyl)thiophene NitroInt->Precursors MW Alkylation (K2CO3, DMF)

Figure 1: Retrosynthetic disconnection showing the two-step microwave assembly.

Experimental Protocol

Step 1: Microwave-Assisted N-Alkylation

Rationale: 4-Nitropyrazole is a weak nucleophile (


). Conventional heating in DMF requires high temperatures (100°C+) for long periods, leading to thiophene polymerization. Microwave irradiation accelerates the rate-limiting deprotonation and 

attack steps.

Reagents:

  • 4-Nitropyrazole (1.0 equiv)

  • 2-(Chloromethyl)thiophene (1.1 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv) or 
    
    
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Protocol:

  • In a 10 mL microwave process vial, suspend 4-nitropyrazole (113 mg, 1.0 mmol) and

    
     (488 mg, 1.5 mmol) in anhydrous MeCN (3 mL).
    
  • Add 2-(chloromethyl)thiophene (146 mg, 1.1 mmol) dropwise.

  • Seal the vial with a PTFE-lined septum cap.

  • Microwave Parameters:

    • Mode: Dynamic (Standard Control)

    • Temperature: 110°C

    • Hold Time: 15 minutes

    • Stirring: High

    • Pressure Limit: 250 psi

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo. The residue is typically pure enough for the next step. If necessary, purify via flash chromatography (Hexane/EtOAc).

Step 2: Chemoselective Nitro Reduction

Rationale: Standard hydrogenation (


, Pd/C) can sometimes reduce the thiophene ring or poison the catalyst due to sulfur. An Iron/Acetic acid reduction or Hydrazine/Graphite transfer hydrogenation is preferred. The microwave method described below uses the Fe/AcOH system for robustness.

Reagents:

  • 1-(Thiophen-2-ylmethyl)-4-nitropyrazole (Intermediate from Step 1)

  • Iron powder (5.0 equiv)

  • Ammonium Chloride (

    
    ) (saturated aq. solution, 1 mL)
    
  • Solvent: Ethanol (3 mL)

Protocol:

  • Dissolve the nitro intermediate (approx. 1 mmol) in Ethanol (3 mL) in a microwave vial.

  • Add Iron powder (280 mg, 5 mmol) and saturated aqueous

    
     (1 mL).
    
  • Microwave Parameters:

    • Temperature: 100°C

    • Hold Time: 10 minutes

    • Power Max: 150 W

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash with MeOH.

  • Concentrate the filtrate. Basify with saturated

    
     and extract with EtOAc (3 x 10 mL).
    
  • Dry over

    
     and concentrate to yield the target 4-aminopyrazole.
    

Optimization & Data Analysis

The following table summarizes the optimization of Step 1 (Alkylation), demonstrating the efficiency of microwave heating over conventional methods.

Table 1: Optimization of N-Alkylation Conditions

EntryBaseSolventMethodTemp (°C)TimeYield (%)Notes
1

DMFThermal10012 h65Dark tarry impurities formed
2

MeCNThermalReflux24 h40Incomplete conversion
3

DMFMW 12010 min88Clean conversion
4

MeCNMW 11015 min94 Optimal Condition
5TEADCMMW8030 min20Base too weak

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting derivatives with substituents on the pyrazole ring (C3/C5).

Mechanism cluster_0 Step 1: Alkylation cluster_1 Step 2: Reduction Step1_A 4-Nitropyrazole (Deprotonation) Step1_B Pyrazolate Anion (Nucleophile) Step1_A->Step1_B Cs2CO3 Step1_C Transition State (SN2 Attack) Step1_B->Step1_C + Thiophene-CH2-Cl Step1_D N-Alkylated Product Step1_C->Step1_D Step2_A Nitro Group (-NO2) Step2_B Nitroso (-NO) Step2_A->Step2_B Fe/e- transfer Step2_C Hydroxylamine (-NHOH) Step2_B->Step2_C Step2_D Amine (-NH2) Step2_C->Step2_D

Figure 2: Mechanistic pathway highlighting the SN2 alkylation and stepwise nitro reduction.

Regioselectivity Note: For unsubstituted 4-nitropyrazole, N1 and N2 are equivalent due to tautomerism. However, if using a 3-substituted-4-nitropyrazole , microwave alkylation typically favors the less sterically hindered nitrogen (yielding the 1,3-isomer) or a mixture depending on the electronic nature of the substituent.

Characterization Checklist

To validate the synthesis, ensure the following spectral features are present:

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       8.0 - 7.5 ppm:  Two singlets (or closely spaced doublets) for Pyrazole C3-H and C5-H.
      
    • 
       7.4 - 6.9 ppm:  Thiophene protons (multiplets).
      
    • 
       5.3 - 5.4 ppm:  Singlet (
      
      
      
      ) for the methylene bridge (
      
      
      ) connecting the rings.
    • 
       4.0 - 4.5 ppm:  Broad singlet (
      
      
      
      ) for the
      
      
      group (disappears with
      
      
      shake).
  • Mass Spectrometry:

    • Observe

      
       peak corresponding to the amine (MW: ~179.2 for the parent).
      
    • Absence of

      
       for the nitro intermediate (MW: ~209.2).
      

References

  • Microwave-Assisted Pyrazole Synthesis

    • Karakaya, A. "Microwave-assisted synthesis of pyrazoles - a mini-review." European Journal of Life Sciences, 2025. Link

  • Microwave Alkylation of Pyrazoles

    • Blanco, M., et al.[1] "A study of the regioisomerism in pyrazole alkylation using environmental friendly microwave irradiation." ECSOC-10, 2006. Link

  • Microwave Nitro Reduction

    • Baxendale, I. R., & Ley, S. V. "Formation of 4-aminopyrimidines via the trimerization of nitriles using focused microwave heating." Journal of Combinatorial Chemistry, 2005.[2] Link

  • General Thiophene-Pyrazole Hybrid Synthesis

    • Fathy, B. F., et al. "Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide."[3] Molbank, 2022. Link

  • Microwave Synthesis of Pyrazolones (Analogous Chemistry)

    • Pal, S., et al.[4] "High speed synthesis of pyrazolones using microwave-assisted neat reaction technology." Journal of the Brazilian Chemical Society, 2008. Link

Sources

Application Note: Reagents for the Selective Reduction of Nitro Groups in Thiophene-Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Mechanistic Challenges

Thiophene-pyrazole hybrid molecules are privileged scaffolds in medicinal chemistry, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and advanced agrochemicals. The assembly of these complex heterocycles often relies on the nitro group (-NO₂) serving as a masked primary amine. However, reducing the nitro group to an amine (-NH₂) in the presence of these electron-rich, sulfur- and nitrogen-containing rings presents a distinct set of chemoselectivity challenges.

The Catalyst Poisoning Paradigm: While catalytic hydrogenation (e.g., Pd/C or PtO₂ with H₂ gas) is the industry standard for nitro reduction, it is notoriously problematic for thiophene-containing substrates. The sulfur atom's lone electron pairs strongly coordinate to the palladium surface, effectively poisoning the catalyst, blocking hydrogen activation, and halting the reaction[1].

Hydrodehalogenation Risks: Thiophene-pyrazole intermediates are frequently functionalized with halogens (Br, Cl, I) to serve as handles for downstream cross-coupling (e.g., Suzuki-Miyaura reactions). Standard transition-metal-catalyzed reductions risk unwanted hydrodehalogenation, destroying the synthetic handle[2].

Preservation of the Pyrazole Ring: Harsh reducing conditions or strongly acidic environments can compromise the pyrazole N-N bond or prematurely cleave acid-sensitive N-protecting groups (such as tetrahydropyranyl (THP) or tert-butyloxycarbonyl (Boc)).

Reagent Selection & Causality

To bypass these limitations, stoichiometric metal-mediated reductions or buffered electron-transfer reagents must be employed.

  • Tin(II) Chloride (SnCl₂·2H₂O): This reagent operates via a single-electron transfer mechanism in protic solvents. It is highly chemoselective, reducing the nitro group while leaving halogens, esters, and cyano groups completely intact. Crucially, it is entirely immune to sulfur poisoning[3].

  • Iron and Ammonium Chloride (Fe/NH₄Cl): A highly efficient, scalable variation of the classic Béchamp reduction. Using NH₄Cl instead of HCl provides a mild, slightly acidic to neutral proton source, making it ideal for substrates with acid-sensitive protecting groups. The reduction occurs directly on the surface of the iron particles[4].

  • Sodium Dithionite (Na₂S₂O₄): A water-soluble, base-tolerant reductant. It is exceptionally mild and useful when the substrate cannot tolerate any acidity, though it may struggle with highly sterically hindered nitro groups.

Quantitative Data: Reagent Comparison Matrix

Reagent SystemTypical EquivalentsOperating TempSolvent SystemChemoselectivity ProfileReaction Time (Approx.)
SnCl₂·2H₂O 3.0 - 5.0 eq70–80 °CEtOH or EtOAcExcellent; tolerates halogens, esters, cyano2 - 4 hours
Fe / NH₄Cl Fe (5-10 eq), NH₄Cl (2 eq)80 °CEtOH/H₂O (3:1)Excellent; tolerates acid-sensitive groups (Boc)3 - 6 hours
Na₂S₂O₄ 3.0 - 6.0 eq50–60 °CTHF/H₂OGood; tolerates base-sensitive groups4 - 12 hours
Pd/C + H₂ 5-10 mol% Pd20–25 °CMeOH or THFPoor; high hydrodehalogenation riskN/A (Often fails)

Decision Workflow

Workflow Start Nitro-Thiophene-Pyrazole Substrate Halogen Contains Halogens (Br, Cl, I)? Start->Halogen AcidSens Contains Acid-Sensitive Groups (e.g., Boc, THP)? Halogen->AcidSens No AvoidPd Avoid Pd/C + H2 Risk: Hydrodehalogenation & Sulfur Poisoning Halogen->AvoidPd Yes UseSnCl2 Protocol A: SnCl2·2H2O Highly Chemoselective AcidSens->UseSnCl2 No UseFe Protocol B: Fe / NH4Cl Mild & Scalable AcidSens->UseFe Yes (Neutral pH needed) UseNa2S2O4 Alternative: Na2S2O4 Base-Tolerant AcidSens->UseNa2S2O4 Yes (Base tolerant) AvoidPd->UseSnCl2 Primary Choice AvoidPd->UseFe Large Scale

Figure 1: Decision workflow for selecting nitro reduction reagents in thiophene-pyrazoles.

Self-Validating Experimental Protocols

Protocol A: SnCl₂-Mediated Chemoselective Reduction

Best for: Halogenated thiophene-pyrazoles where chemoselectivity is paramount.

Step 1: Reaction Setup

  • Dissolve the nitro-thiophene-pyrazole substrate (1.0 mmol) in absolute ethanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 mmol) in one portion.

  • Causality Note: Ethanol acts as both a solvent and a proton source for the oxygen transfer mechanism.

Step 2: Execution & Validation

  • Attach a reflux condenser and heat the mixture to 75 °C.

  • Self-Validation: Monitor the reaction via TLC (e.g., 50% EtOAc in Hexanes). The starting nitro compound will typically appear as a UV-active spot with a higher Rf. As the reaction proceeds, the amine will appear at a lower Rf and will stain positively with ninhydrin (turning purple/brown). The reaction is usually complete within 2–3 hours.

Step 3: Workup (Critical Phase)

  • Cool the mixture to room temperature and concentrate it under reduced pressure to remove the majority of the ethanol.

  • Dilute the residue with Ethyl Acetate (20 mL).

  • Crucial Causality Step: Slowly add saturated aqueous NaHCO₃ or 1M NaOH until the aqueous layer reaches pH > 8. Why? SnCl₂ reductions generate tin(IV) byproducts that form intractable, gelatinous emulsions. Making the solution strongly basic converts these byproducts into water-soluble stannate complexes (e.g., [Sn(OH)₆]²⁻), instantly breaking the emulsion and allowing for clean phase separation.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aminothiophene-pyrazole.

Protocol B: Fe/NH₄Cl Surface-Mediated Reduction

Best for: Large-scale synthesis or substrates containing acid-sensitive protecting groups (e.g., N-Boc pyrazoles).

Step 1: Reaction Setup

  • Dissolve the substrate (1.0 mmol) in a mixture of Ethanol (9 mL) and Water (3 mL).

  • Add Iron powder (325 mesh, 8.0 mmol) and Ammonium chloride (NH₄Cl, 2.0 mmol).

  • Causality Note: NH₄Cl provides a buffered, mildly acidic environment that activates the iron surface without cleaving Boc or THP groups, which would otherwise be destroyed by the standard Fe/HCl Béchamp conditions.

Step 2: Execution & Validation

  • Heat the vigorously stirred suspension to 80 °C.

  • Self-Validation: The mixture will turn into a dark brown/black slurry as iron oxides (Fe₂O₃/Fe₃O₄) are generated. TLC monitoring (aliquots filtered through a micro-plug of silica) will confirm the disappearance of the nitro starting material within 3–6 hours.

Step 3: Workup (Critical Phase)

  • Crucial Causality Step: While the reaction mixture is still hot, filter it through a pad of Celite, washing the filter cake generously with hot ethanol or ethyl acetate. Why? The iron oxides form a thick sludge that can trap the product. Hot filtration ensures the newly formed amine remains fully dissolved and passes through the Celite, leaving the inorganic waste behind.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Partition the remaining aqueous residue between Ethyl Acetate and water. Extract, dry the organic layer over Na₂SO₄, and concentrate to afford the target amine.

References

1.[1] Title: Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. Source: ResearchGate. URL: 2.[2] Title: Some Items of Interest to Process R&D Chemists and Engineers. Source: ACS Publications (Organic Process Research & Development). URL: 3.[3] Title: 2-Nitrothiophene CAS 609-40-5 | Research Chemical. Source: Benchchem. URL: 4.[4] Title: Reduction of nitro compounds. Source: Wikipedia. URL:

Sources

Troubleshooting & Optimization

Preventing oxidation of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the handling and storage of highly reactive heteroaromatic compounds.

Working with 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine presents a unique set of chemical challenges. While the molecule is a highly valuable scaffold in medicinal chemistry, users consistently report rapid sample degradation, color changes, and loss of purity during routine benchtop handling.

Below is our comprehensive troubleshooting guide and FAQ to help you understand the mechanistic causality behind these issues and implement self-validating protocols to ensure absolute experimental integrity.

Core Troubleshooting & FAQs

Q1: Why does my purified 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine free base rapidly turn reddish-brown on the benchtop? A1: This color change is the visual hallmark of rapid auto-oxidation. The primary amine at the 4-position of the pyrazole ring is highly electron-rich. When exposed to ambient triplet oxygen or trace metal oxidants, the amine rapidly oxidizes to form colored azo, nitroso, or imine polymeric species. This is a well-documented phenomenon for 4-aminopyrazoles, where solutions exposed to air rapidly darken due to amine decomposition[1]. The causality lies in the high Highest Occupied Molecular Orbital (HOMO) energy of the heteroaromatic amine system, making it a kinetic sink for electrophilic oxygen.

Q2: Is the thiophene ring also degrading under ambient conditions? A2: It is highly unlikely. While thiophene derivatives can be oxidized to sulfoxides or sulfones, this typically requires the presence of strong oxidants (e.g., hydrogen peroxide, mCPBA) or specific catalytic activation[2]. Under standard atmospheric conditions, the pyrazol-4-amine moiety is vastly more susceptible to degradation than the thiophene ring.

Q3: How can I definitively stabilize the compound for long-term storage? A3: The most robust and field-proven method is converting the free base into its hydrochloride (HCl) salt. By protonating the amine to an


 group, you drastically lower the electron density of the entire pyrazole system. This effectively neutralizes its susceptibility to oxidation. Salt formation is a widely validated strategy to inhibit the oxidation of terminal amines and reactive residues[3].

Q4: What if my biological assay requires the compound to be in an aqueous buffer? A4: If you must handle the free base in an aqueous solution, you must use degassed buffers supplemented with a thiol-free reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is highly stable in aqueous solutions across a broad pH range[4] and will continuously reduce transiently formed N-oxides back to the primary amine without interfering with most downstream biological assays.

Mechanistic Pathway

Pathway A Free Base Amine (Electron-Rich) B Ambient O2 Auto-oxidation A->B D Anhydrous HCl Protonation A->D C Azo/Nitroso Products (Red/Brown Degradation) B->C Degradation E Hydrochloride Salt (Oxidation Resistant) D->E Stabilization

Oxidation pathways vs. stabilization of the pyrazol-4-amine moiety.

Quantitative Stability Data

To illustrate the causality of our recommendations, below is a comparative stability profile of the compound under various formulations and storage conditions.

FormulationStorage ConditionTimepointPurity (HPLC Area %)Visual Appearance
Free Base Ambient Air, 25°C24 Hours72.4%Dark Red / Brown Oil
Free Base Argon Atmosphere, 4°C7 Days94.1%Pale Yellow Solid
Free Base + 5mM TCEP Aqueous Buffer (pH 7.4), 25°C48 Hours98.5%Colorless Solution
Hydrochloride Salt Ambient Air, 25°C30 Days>99.5%White Crystalline Solid

Self-Validating Experimental Protocols

Protocol 1: Preparation of the Stable Hydrochloride Salt

This protocol utilizes a self-validating precipitation mechanism to ensure high purity and complete protonation.

  • Dissolution: Dissolve the freshly purified 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine free base in anhydrous, degassed ethanol under an Argon atmosphere.

    • Causality: Degassing removes dissolved triplet oxygen, preventing premature oxidation during the exothermic salt formation.

  • Acidification: Chill the solution to 0°C using an ice bath. Slowly add 1.1 equivalents of anhydrous HCl (e.g., 4M in dioxane) dropwise.

    • Causality: The low temperature controls the exothermic protonation, preventing thermal degradation of the pyrazole ring.

  • Precipitation & Validation: Allow the mixture to stir for 30 minutes.

    • Self-Validation Check: The free base is highly soluble in ethanol, whereas the HCl salt is poorly soluble. The rapid formation of a stark, opaque white precipitate confirms successful salt formation. Note: If the solid has a pinkish hue, trace oxidation occurred prior to protonation.

  • Recovery: Filter the precipitate under a blanket of Argon. Wash the filter cake with cold, degassed diethyl ether to remove unreacted free base and trace impurities.

  • Storage: Dry the white solid under a high vacuum and store it in an amber vial at -20°C with a desiccant.

Workflow S1 1. Dissolve Free Base in Degassed Ethanol S2 2. Chill to 0°C under Argon Atmosphere S1->S2 S3 3. Add 1.1 eq HCl in Dioxane (Monitor Exotherm) S2->S3 S4 4. Filter Precipitate (Self-Validation: White Solid) S3->S4 S5 5. Store at -20°C in Amber Desiccator S4->S5

Step-by-step workflow for generating the stable hydrochloride salt.

Protocol 2: Handling the Free Base in Aqueous Assays

Use this protocol when salt forms are incompatible with your downstream biological assay.

  • Buffer Preparation: Prepare your standard assay buffer (e.g., 50 mM Phosphate Buffer).

  • Antioxidant Addition: Add 5 mM TCEP-HCl to the buffer.

    • Self-Validation Check: Because TCEP is a hydrochloride salt, it will significantly lower the pH of weakly buffered solutions. You must verify the pH using a calibrated meter and adjust it back to your target pH (e.g., 7.4) using 1M NaOH. If the pH is left uncorrected, the free base amine will inadvertently protonate, confounding your assay's bioavailability results.

  • Degassing: Sparge the pH-corrected buffer with Argon gas for 15 minutes.

  • Compound Introduction: Dissolve your free base stock into the buffer immediately before the assay. The TCEP will actively scavenge reactive oxygen species and maintain the compound in its primary amine state.

References

  • Preethalayam, P. et al. "How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2." ResearchGate. [Link]

  • Saladino, R. et al. "Efficient oxidation of thiophene derivatives with homogeneous and heterogeneous MTO/H2O2 systems." Journal of Molecular Catalysis A: Chemical. [Link]

  • "US9657061B2 - Hydrochloride salt of peptide and its use in combination with other peptides for immunotherapy.

Sources

Separation of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine from 5-amine isomer

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 2/3 Support Resource designed for organic chemists and process development scientists. It assumes a baseline understanding of heterocyclic chemistry but addresses the specific nuances of aminopyrazole regioisomer separation.

Topic: Separation of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine from 5-amine isomer Ticket ID: PYR-SEP-405 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Diagnostic & Triage: Know Your Mixture

Before initiating physical separation, you must confirm the identity of your isomers. In pyrazole synthesis—particularly when cyclizing hydrazine derivatives with nitriles or enol ethers—regioselectivity is the primary failure mode.

The Core Problem

You are trying to separate two distinct electronic systems:

  • Target (4-Amine): The amine is at the C4 position (distal from N1). It behaves like a typical electron-rich aromatic amine.

  • Impurity (5-Amine): The amine is at the C5 position (adjacent to the N1-thiophene group). This creates a "vinylogous amidine" system with significantly different basicity and hydrogen-bonding potential.

Rapid Identification (NMR Diagnostics)

Use 1H NMR to triage your mixture before wasting solvent on HPLC.

Feature4-Amine (Target) 5-Amine (Impurity)
Ring Protons Typically appear as two distinct singlets (H3 and H5) because they are not adjacent.Typically appear as two doublets (H3 and H4) with a coupling constant (

).
Amine Shift Broad singlet, usually

3.0–4.5 ppm.
Often shifted downfield (

4.5–6.0 ppm) due to intramolecular H-bonding with the N1-substituent or N1 lone pair interaction.
NOE Signal Strong NOE between N1-methylene protons and H5 .Strong NOE between N1-methylene protons and the NH₂ group .

Troubleshooting Guide: Separation Protocols

Protocol A: The "pKa Swing" (Extraction)

Best for: Bulk separation (>1g) where the 5-amine content is <20%. Mechanism: 4-aminopyrazoles are generally more basic (


) than 5-aminopyrazoles (

). The 5-amino group's lone pair is less available due to steric crowding by the thiophene ring and electronic delocalization into the N1-N2 bond.

Step-by-Step:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) . Do not use DCM if possible, as emulsions are more likely with thiophene derivatives.

  • Acid Wash (Critical Step):

    • Prepare a Citrate Buffer (pH 3.5) or dilute 0.5M HCl .

    • Why pH 3.5? At this pH, the more basic 4-amine is protonated (water-soluble), while the less basic 5-amine remains largely neutral (organic-soluble).

    • Extract the organic layer 3x with the buffer.

  • Recovery:

    • Organic Layer: Contains the 5-amine impurity and non-basic byproducts. Discard or save for analysis.

    • Aqueous Layer: Contains the 4-amine target .

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 10.

  • Final Extraction: Extract the turbid aqueous layer with DCM or EtOAc. Dry over Na₂SO₄ and concentrate.

Protocol B: Flash Chromatography (The "Tail" Fix)

Best for: High purity requirements (>98%) or when pKa differences are insufficient. Issue: Aminopyrazoles streak badly on silica due to interaction with acidic silanols.

Optimized Conditions:

  • Stationary Phase: Amino-functionalized Silica (NH-Silica) is ideal. If using standard Silica (SiO₂), you must buffer the mobile phase.

  • Mobile Phase Modifier: 1% Triethylamine (TEA) or 1% NH₄OH (aq) in the eluent.

  • Gradient:

    • Solvent A: DCM (with 1% TEA)

    • Solvent B: MeOH (with 1% TEA)

    • Profile: 0% B

      
       5% B over 10 CV (Column Volumes). The 5-amine (less polar, internal H-bond) typically elutes before  the 4-amine.
      

SeparationLogic Start Crude Mixture (4-NH2 + 5-NH2) Solubility Is mixture soluble in EtOAc/Ether? Start->Solubility pKaCheck pKa Difference Check (Is 4-NH2 > 1 unit more basic?) Solubility->pKaCheck Yes Chromatography Protocol B: Flash Column (DCM:MeOH + 1% Et3N) Solubility->Chromatography No (Oils/Tars) Extraction Protocol A: Acid/Base Swing (pH 3.5 Buffer) pKaCheck->Extraction Yes (Standard) pKaCheck->Chromatography No (Substituted) Recryst Protocol C: HCl Salt Formation (EtOH/Et2O) Extraction->Recryst If Purity < 95% Chromatography->Recryst Final Polish

Figure 1: Decision matrix for selecting the optimal purification strategy based on mixture properties.

Protocol C: Selective Crystallization (Salt Formation)

Best for: Final polishing of the 4-amine. Concept: The 4-amine forms stable salts more readily than the 5-amine due to higher basicity.

  • Dissolve the semi-pure material in a minimum amount of absolute ethanol .

  • Add 1.1 equivalents of 2M HCl in Diethyl Ether dropwise at 0°C.

  • The 4-amine HCl salt should precipitate as a white/off-white solid. The 5-amine often remains in solution as the free base or forms a more soluble salt.

  • Filter and wash with cold ether.

Frequently Asked Questions (FAQs)

Q: My 4-amine product turned black overnight. What happened? A: Aminopyrazoles, especially with electron-rich thiophene substituents, are prone to oxidation.

  • Fix: Store the compound as the HCl salt (see Protocol C). If you must keep the free base, store it under Argon at -20°C. The "black" color is often a trace oxidation impurity (<1%) and can be removed by a quick filtration through a short pad of silica.

Q: I see a third spot on TLC that doesn't move. What is it? A: This is likely the dimer (azo-coupling product) or a polymerization of the thiophene ring.

  • Fix: Ensure your evaporation temperatures are <40°C. Thiophene rings are sensitive to acid + heat. Avoid using strong acids (like conc. H₂SO₄) during workup.

Q: Can I use reverse-phase (C18) HPLC? A: Yes, but pH control is mandatory.

  • Use a high pH buffer (Ammonium Bicarbonate, pH 10).

  • Why? At acidic pH (0.1% TFA), both amines are protonated and extremely polar, eluting in the void volume. At pH 10, they are neutral and separate based on the hydrophobicity of the thiophene tail.

Q: How do I confirm the regiochemistry without NOE? A: 13C NMR is definitive.

  • 4-Amine: The C3 and C5 carbons are chemically equivalent (or very close) if the N1-substituent effect is weak.

  • 5-Amine: The C5 carbon (attached to the amine) will be significantly upfield (shielded) compared to C3 due to the direct resonance donation of the amine.

References & Authority

  • Regioselectivity in Pyrazole Synthesis:

    • Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, Elsevier. (Standard reference for pKa and tautomerism of aminopyrazoles).

    • Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 5-Hydroxypyrazoles." Journal of Organic Chemistry. (Explains the mechanism of 5-amine formation).

  • pKa and Physical Properties:

    • Bordwell pKa Table (Online). Reference for relative basicity of heterocyclic amines. Link

    • PubChem Compound Summary: 1-methyl-1H-pyrazol-4-amine. (Used as a surrogate for basicity data). Link

  • Purification Techniques:

    • Armarego, W. L. F. "Purification of Laboratory Chemicals." (Standard protocols for amine salt formation).

    • Vertex AI Search Results (2025): Confirmed chromatographic behavior of aminopyrazoles on silica vs. C18.

Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines and SDS for Thiophene and Pyrazole derivatives before proceeding.

Technical Support Center: Stability & Troubleshooting for 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine . This guide is designed for researchers, medicinal chemists, and drug development professionals working with this versatile but reactive building block.

While the 4-aminopyrazole core is a privileged scaffold in medicinal chemistry[1], it presents specific handling challenges in solution. This document synthesizes field-proven insights to help you diagnose stability issues, understand the underlying chemical causality, and implement self-validating protocols to ensure the integrity of your experimental data.

Core Principles of Stability

The stability profile of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine is dictated by two primary structural features:

  • The Electron-Rich C4-Amine: Unlike 3- or 5-aminopyrazoles, the lone pair on the 4-amino group does not participate as extensively in ring resonance. This makes the primary amine highly electron-rich and exceptionally prone to single-electron transfer (SET) auto-oxidation in the presence of dissolved oxygen[2].

  • The Thiophen-2-ylmethyl Linker: While the benzylic-like methylene group can be susceptible to oxidation under harsh conditions, the primary mode of failure in standard laboratory solutions (e.g., DMSO, aqueous buffers) is strictly localized to the C4-amine[3].

When exposed to air and light, the molecule undergoes a radical-mediated oxidation cascade, forming aminyl radicals that rapidly couple to produce azo/azoxy dimers and insoluble polymeric degradants[2].

Pathway A 1-(Thiophen-2-ylmethyl)- 1H-pyrazol-4-amine (Intact Free Base) B Aminyl Radical Intermediate A->B Dissolved O2, Light, or DMSO oxidation C Azo/Azoxy Dimers (Pink/Brown Coloration) B->C Radical Coupling D Insoluble Polymeric Degradants C->D Aggregation & Precipitation

Caption: Oxidative degradation pathway of 4-aminopyrazoles in solution.

Troubleshooting Guide & FAQs

Q: My DMSO stock solution turned pink/reddish-brown after 48 hours at room temperature. Is the compound still viable? A: No. A pink, red, or brown discoloration is a definitive visual indicator of oxidative degradation[4]. The electron-rich 4-amino group has undergone auto-oxidation to form azo or azoxy dimers. DMSO can exacerbate this process by acting as a mild oxidant or by stabilizing the radical intermediates. You must discard the solution and prepare a fresh batch using strictly degassed solvents.

Q: I am observing a mass shift of -2 Da and dimerization in my LC-MS analysis. What is the mechanism? A: This indicates the formation of an azo dimer (


). The initial oxidation step involves the loss of an electron to form an aminyl radical, followed by radical coupling and further oxidation[2]. The thiophene ring remains intact; the vulnerability is entirely driven by the C4-amine[3].

Q: How can I prevent degradation during prolonged in vitro assays (e.g., 72-hour cell culture)? A: The free base form is highly vulnerable at physiological pH (7.4). To enhance stability, prepare the initial stock in an acidic vehicle (e.g., 0.1 M HCl) to form the ammonium salt. Protonating the amine ties up the lone pair, drastically raising its oxidation potential. Dilute this acidic stock into your assay buffer immediately before use. Alternatively, supplementing the assay media with mild antioxidants (like 1 mM DTT or ascorbic acid) can intercept the aminyl radical intermediate.

Quantitative Stability Data

The following table summarizes the expected half-life (


) of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine across various solvent systems. Note: Data is representative of the 4-aminopyrazole class under standard laboratory conditions.
Solvent SystemEnvironmental ConditionTemperatureEstimated Half-Life (

)
Primary Degradant
DMSO (Standard) Ambient Air / Light25°C< 48 hoursAzo Dimers (Pink/Brown)
DMSO (Degassed) Argon Blanket / Dark25°C> 2 weeksNone detected
DMSO (Degassed) Argon Blanket / Dark-80°C> 12 monthsNone detected
Aqueous Buffer (pH 7.4) Aerobic37°C~ 12-24 hoursPolymeric species
Aqueous Buffer (pH 4.0) Aerobic37°C> 7 daysTrace oxidation

Validated Experimental Protocols

To ensure a self-validating system where degradation is physically prevented rather than just monitored, implement the following methodologies.

Protocol A: Preparation of Oxidation-Resistant Stock Solutions

Causality: Removing dissolved oxygen and shielding the solution from photons prevents the initiation of the radical oxidation cascade[4].

  • Solvent Degassing: Sparge anhydrous DMSO with Argon gas for a minimum of 15 minutes to aggressively displace dissolved oxygen.

  • Inert Atmosphere Handling: Place the solid 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine powder into a septum-sealed amber glass vial. Purge the dry vial with Argon for 5 minutes.

  • Dissolution: Inject the degassed DMSO through the septum using a gas-tight syringe to achieve the desired concentration (e.g., 10 mM). Vortex gently until fully dissolved.

  • Aliquotting: Transfer the solution into single-use amber vials under an Argon blanket.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and store at -80°C. Crucial: Thaw an aliquot only once immediately prior to use; do not subject the compound to freeze-thaw cycles.

Workflow S1 Dry Powder Storage (-20°C) S2 Argon Purge (Vial & Solvent) S1->S2 S3 Dissolution (Degassed DMSO) S2->S3 S4 Aliquotting (Amber Vials) S3->S4 S5 Flash Freeze (Liquid N2) S4->S5

Caption: Inert workflow for preparing stable 4-aminopyrazole stock solutions.

Protocol B: In Situ Salt Formation for Aqueous Stability

Causality: Protonation of the C4-amine lowers its highest occupied molecular orbital (HOMO) energy, effectively neutralizing its reactivity toward electrophiles and oxidants.

  • Acidic Solubilization: Dissolve the free base compound in 0.1 M HCl at 10x the final desired concentration. The protonation of the C4-amine (

    
     ~ 4.5-5.5) yields the stable hydrochloride salt.
    
  • Verification: Ensure complete dissolution. The salt form is significantly more water-soluble than the free base, and the solution should remain entirely colorless.

  • Assay Integration: Dilute the acidic stock directly into the final assay buffer (e.g., PBS or HEPES, pH 7.4) immediately before introducing it to the biological system. The buffering capacity of the assay medium will neutralize the HCl, releasing the active free base exactly when needed and minimizing its exposure window to aqueous oxidation.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole Source: ResearchGate URL:[Link]

  • A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion Source: Science Publishing Group URL:[Link]

Sources

Technical Support Center: Recrystallization of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the recrystallization of this specific molecule. Our goal is to move beyond simple protocols and equip you with the scientific rationale needed to troubleshoot and optimize your purification process effectively.

The molecular structure of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine, with its combination of a pyrazole ring, a thiophene moiety, and a primary amine, presents a unique solubility profile that requires careful consideration for successful purification by recrystallization. This guide is structured as a series of frequently asked questions (FAQs) and a comprehensive troubleshooting section to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine that influence solvent selection?

A1: The solubility of this compound is a composite of its three main structural components:

  • 1H-Pyrazole Ring: The pyrazole core itself can engage in hydrogen bonding and possesses aromatic character, contributing to moderate polarity.[1] 1H-pyrazole is generally more soluble in organic solvents like ethanol, methanol, and acetone than in water.[2][3]

  • Thiophene Ring: This aromatic heterocycle introduces some non-polar, lipophilic character, which can enhance solubility in solvents like toluene or ethyl acetate.

  • Primary Amine (-NH2) Group: This is a critical functional group. It is polar and capable of acting as both a hydrogen bond donor and acceptor. This significantly increases the potential for strong intermolecular forces, which can raise the crystal lattice energy and make the compound difficult to dissolve in non-polar solvents.[1]

  • Methylene Linker (-CH2-): This provides flexibility to the molecule but has a minor impact on the overall solubility compared to the heterocyclic and amine groups.

The interplay of these features means you are looking for a solvent system that can disrupt the hydrogen bonding network of the amine and pyrazole N-H while also solvating the aromatic rings.

Q2: What is the ideal methodology for selecting a primary recrystallization solvent?

A2: A systematic solvent screen is the most efficient approach. This involves testing the solubility of a small amount of your crude material (10-20 mg) in a small volume (0.5 mL) of various solvents at both room temperature and at the solvent's boiling point.[4][5]

The characteristics of an ideal single solvent are:

  • Poor Solubility at Room Temperature: The compound should be sparingly soluble or insoluble in the cold solvent.

  • High Solubility at Elevated Temperatures: The compound should dissolve completely in a minimal amount of the boiling solvent.[5]

  • Crystal Formation on Cooling: The compound should crystallize back out of the solution in high yield upon slow cooling.

  • Impurities' Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

  • Inertness: The solvent must not react with the compound.

Q3: When should I consider a mixed-solvent (binary) system?

A3: A mixed-solvent system is highly effective when no single solvent meets the ideal criteria.[2] This is common for compounds like yours that have both polar and non-polar features. You should consider this approach if you find your compound is either too soluble in one solvent (even when cold) or not soluble enough in another (even when hot).

The technique involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent (in which the compound is sparingly soluble) is added dropwise until the solution becomes faintly cloudy or turbid.[1][2] The two solvents must be miscible. Slow cooling from this saturation point will then induce crystallization.

Recrystallization Troubleshooting Guide

This section addresses specific issues that may arise during your experiment, providing both the causal explanation and a validated solution.

Q4: My compound "oiled out" during cooling instead of forming crystals. What happened and how do I fix it?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice.[6] This is a common problem, especially when the melting point of the compound is lower than the boiling point of the solvent, or when significant impurities are present, which can depress the melting point.

Causality & Solution:

  • High Solute Concentration/Rapid Cooling: The solution may be too supersaturated, or cooling may be too rapid for nucleation and crystal growth to occur.

    • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount (5-10% more) of the hot solvent to reduce the saturation level. Allow the solution to cool much more slowly. Insulating the flask can help achieve this.[6]

  • Inappropriate Solvent: The solvent may be too non-polar for a highly polar compound.

    • Solution: Consider switching to a more polar solvent or employing a mixed-solvent system to better match the polarity of your compound.

Q5: The solution is clear after cooling, but no crystals have formed. What are my next steps?

A5: This indicates that the solution is supersaturated, meaning the concentration of your compound is higher than its equilibrium solubility, but crystal nucleation has not yet been initiated.[6]

Causality & Solution:

  • Lack of Nucleation Sites: Crystal growth requires an initial "seed" or surface to begin.

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod.[6] The microscopic scratches on the glass provide nucleation sites.

    • Solution 2 (Seed Crystal): If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.[6]

  • Excess Solvent: You may have added too much solvent during the dissolution step. This is the most common reason for failed crystallization.[5][6]

    • Solution: Gently heat the solution to remove (boil off) a portion of the solvent to increase the concentration. Allow it to cool again. If using a rotary evaporator, you can reduce the volume more precisely before re-attempting crystallization.[6]

  • Insufficient Cooling:

    • Solution: Once the flask has cooled to room temperature, place it in an ice-water bath to further decrease the solubility and promote precipitation.[4]

Q6: My final product yield is very low. How can I improve it?

A6: A low yield is typically a result of either losing product during transfers or leaving too much of it dissolved in the mother liquor.

Causality & Solution:

  • Using Too Much Solvent: As mentioned above, using more than the minimum required amount of boiling solvent will result in a significant portion of your compound remaining in solution upon cooling.[5]

    • Solution: Always aim to use the minimum volume of boiling solvent necessary to fully dissolve the crude product.

  • Premature Crystallization: The compound may have crystallized in the filter paper during hot filtration.

    • Solution: Ensure your funnel and receiving flask are pre-heated before hot filtration. You can do this by allowing them to sit in the steam of the boiling solvent.[7] Perform the filtration quickly.

  • Incomplete Precipitation: Not cooling the solution sufficiently will leave product dissolved.

    • Solution: After slow cooling to room temperature, always finish the crystallization process with a period of cooling in an ice bath (e.g., 15-30 minutes) to maximize the amount of precipitate.[4]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will re-dissolve some of your product.

    • Solution: Always wash your filtered crystals with a minimum amount of ice-cold recrystallization solvent.[5]

Data & Protocols

Table 1: Potential Recrystallization Solvents for 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine
SolventTypeBoiling Point (°C)Rationale & Potential Issues
Ethanol Protic, Polar78Rationale: Good general solvent for pyrazole derivatives.[2][8] The -OH group can hydrogen bond with the amine and pyrazole, aiding dissolution.
Isopropanol Protic, Polar82Rationale: Similar to ethanol but slightly less polar. May offer a better solubility differential between hot and cold conditions.[8]
Ethyl Acetate Aprotic, Mid-Polarity77Rationale: Good for compounds of intermediate polarity.[8] Often used for thiophene derivatives, sometimes in combination with a non-polar solvent like hexane.[9]
Acetonitrile Aprotic, Polar82Rationale: Can be effective for compounds with multiple aromatic rings.[10] May be a good candidate.
Toluene Aprotic, Non-Polar111Rationale: Less likely to work as a single solvent due to the polar amine. However, it could be an excellent "poor" solvent in a binary system with ethanol or ethyl acetate.
Water Protic, Very Polar100Rationale: Likely a poor solvent due to the aromatic rings.[3] Could be used as an "anti-solvent" with a miscible organic solvent like ethanol or acetone.[2]
Experimental Protocol: Recrystallization of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine

This protocol provides a general workflow. The optimal solvent(s) and volumes must be determined empirically using the solvent screening method described in Q2.

  • Dissolution:

    • Place the crude solid (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask.

    • Add a magnetic stir bar and a small volume of the chosen solvent (e.g., 5 mL of ethanol).

    • Heat the mixture to a gentle boil on a hot plate with stirring.

    • Continue adding the solvent in small portions until the solid has just completely dissolved. Record the total volume of solvent used. Note: Do not add excess solvent. If some particulates remain after adding a significant amount of solvent, they are likely insoluble impurities.[7]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration.

    • Place a piece of fluted filter paper into a stemless funnel. Pre-heat the funnel and a clean receiving Erlenmeyer flask by placing them over a beaker of the boiling solvent.

    • Quickly pour the hot solution through the filter paper into the clean, hot flask.

  • Crystallization:

    • Remove the flask from the heat source, cover it (e.g., with a watch glass) to prevent solvent evaporation, and allow it to cool slowly and undisturbed to room temperature.[4] Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.[4]

    • Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing soluble impurities.[5]

  • Drying:

    • Allow the crystals to air dry on the filter paper by drawing air through the funnel for several minutes.

    • Transfer the crystals to a watch glass to dry completely. For more thorough drying, a vacuum oven at a temperature well below the compound's melting point can be used.

Visualization of Workflow

The following diagram illustrates the decision-making process for developing a recrystallization protocol and troubleshooting common issues.

Recrystallization_Workflow cluster_prep Preparation cluster_protocol Protocol Execution cluster_troubleshooting Troubleshooting A Crude Product B Perform Small-Scale Solvent Screen A->B C Select Best System (Single or Mixed Solvent) B->C D Dissolve Crude in Minimal Hot Solvent C->D E Hot Filtration (If Insoluble Impurities) D->E F Slow Cool to RT, then Ice Bath E->F G Collect Crystals (Vacuum Filtration) F->G T1 Problem: 'Oiling Out' F->T1 If Oil Forms T2 Problem: No Crystals Form F->T2 If No Precipitation H Wash with Ice-Cold Solvent G->H I Dry Crystals H->I J Pure Product I->J S1 Solution: Re-heat, Add More Solvent, Cool Slower T1->S1 S2 Solution: Scratch Flask, Add Seed Crystal, Reduce Solvent Volume T2->S2

Caption: Recrystallization workflow from solvent selection to troubleshooting.

References

  • BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • Solubility of Things. (n.d.). Pyrazole.
  • BenchChem. (n.d.). Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Unknown. (n.d.). Recrystallization1.
  • Google Patents. (n.d.). US4221915A - Process for preparing thiophene derivatives and thiophene derivatives obtained thereby.
  • Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?
  • University of York. (n.d.). Problems with Recrystallisations.
  • Unknown. (n.d.). Recrystallization.
  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • BenchChem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.

Sources

Validation & Comparative

Unraveling the Fragmentation Fingerprint: A Mass Spectrometry Comparison Guide for Thiophene-Pyrazole Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Thiophene-pyrazole amines represent a privileged scaffold in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and central nervous system (CNS) therapeutics. Accurate structural elucidation and metabolite identification of these compounds rely heavily on advanced mass spectrometry (MS). However, the presence of multiple heteroatoms (sulfur, nitrogen) and competing ionization sites complicates their fragmentation behavior.

This guide provides an objective comparison of MS platforms—High-Resolution Quadrupole Time-of-Flight (ESI-Q-TOF), Triple Quadrupole (ESI-QqQ), and Electron Impact Gas Chromatography-MS (EI-GC-MS)—and details the mechanistic causality behind the fragmentation of thiophene-pyrazole amines.

Comparative Overview of Mass Spectrometry Platforms

Choosing the right MS platform dictates the depth of structural information obtained. The performance of each system varies significantly when applied to complex heterocyclic amines.

  • ESI-Q-TOF (High-Resolution MS): The gold standard for structural elucidation. It provides exact mass measurements (sub-ppm mass accuracy), which is critical for distinguishing isobaric fragments. For thiophene-pyrazole amines, Q-TOF allows researchers to definitively assign elemental compositions to complex rearrangement ions, such as the simultaneous loss of

    
     and 
    
    
    
    [1].
  • ESI-QqQ (Triple Quadrupole): Optimized for sensitivity and quantitative reproducibility. While it lacks the high resolution of Q-TOF, it excels in Multiple Reaction Monitoring (MRM) workflows. It is the preferred choice for pharmacokinetic (PK) quantification of thiophene-pyrazole amines in biological matrices.

  • EI-GC-MS (Electron Impact): Employs hard ionization (typically 70 eV), resulting in extensive fragmentation. While useful for identifying volatile derivatives, the molecular ion (

    
    ) of highly polar thiophene-pyrazole amines is often absent or severely diminished, making precursor identification challenging[2].
    
Mechanistic Causality: The Fragmentation Fingerprint

The fragmentation of thiophene-pyrazole amines is governed by the relative stabilities of the resulting carbocations and radical cations, driven by the specific heteroatoms present.

  • Amine Alpha-Cleavage: The most thermodynamically favored initial fragmentation in ESI positive mode (

    
    ) is the cleavage of the C-N bond adjacent to the amine. The nitrogen lone pair stabilizes the resulting charge, often leading to the expulsion of the amine substituent as a neutral loss (e.g., loss of 
    
    
    
    or an alkylamine) [3].
  • Pyrazole Ring Opening: Pyrazole rings are highly stable, but under higher collision energies (CE > 25 eV), they undergo characteristic ring contraction and opening. This typically manifests as the neutral loss of

    
     (28 Da) or hydrogen cyanide (
    
    
    
    , 27 Da) [4]. The loss of
    
    
    is a diagnostic marker for unsubstituted or mono-substituted pyrazoles.
  • Thiophene Ring Cleavage: The thiophene moiety exhibits a unique fragmentation signature. Following electron impact or high-energy CID, the sulfur atom drives the expulsion of a thioformyl radical (

    
    , 45 Da) or hydrogen sulfide (
    
    
    
    , 34 Da) [5]. In ESI-MS, protonation often occurs on the pyrazole nitrogen, but charge migration to the thiophene sulfur can induce ring opening and the subsequent loss of
    
    
    (58 Da) [2].

G M Protonated Precursor [M+H]+ A Amine Cleavage Loss of NH3 / Alkylamine M->A Low CE (10-15 eV) B Pyrazole Cleavage Loss of N2 or HCN M->B Med CE (20-30 eV) C Thiophene Cleavage Loss of H2S or CHS M->C High CE (>30 eV) A->B MS3 / Consecutive

Energy-dependent fragmentation pathways of thiophene-pyrazole amines.

Quantitative Data: Cross-Platform Performance Comparison

To objectively compare these platforms, a model compound, 5-(thiophen-2-yl)-1H-pyrazol-3-amine, was analyzed. The table below summarizes the diagnostic ions and platform performance metrics.

Feature / MetricESI-Q-TOF (High-Res MS)ESI-QqQ (Nominal MS)EI-GC-MS (Hard Ionization)
Ionization Mode Positive ESI (

)
Positive ESI (

)
Electron Impact (

)
Precursor Ion m/z 166.0433 (Exact)m/z 166.0 (Nominal)m/z 165.0 (Weak/Absent)
Primary Fragment m/z 149.0168 (

)
m/z 149.0m/z 138.0 (

)
Secondary Fragment m/z 122.0061 (

)
m/z 122.0m/z 121.0 (

)
Mass Accuracy < 2 ppm~ 0.5 Da~ 0.5 Da
Primary Application Structural ElucidationPK/PD QuantificationVolatile Impurity Profiling
Self-Validating Experimental Protocol: LC-ESI-Q-TOF MS/MS

To ensure trustworthiness and reproducibility, the following step-by-step protocol incorporates a self-validating feedback loop using collision energy (CE) ramping. By analyzing the compound across a CE gradient, the causality of consecutive fragmentations (e.g., Amine loss


 Pyrazole opening) is empirically proven rather than assumed.

Step 1: Sample Preparation & Introduction

  • Stock Solution: Dissolve the thiophene-pyrazole amine standard in HPLC-grade methanol to a concentration of 1 mg/mL.

  • Working Dilution: Dilute to a working concentration of 10 µg/mL using 50:50 Acetonitrile:Water with 0.1% Formic Acid. Causality Note: The addition of formic acid lowers the pH, ensuring robust and uniform protonation of the basic pyrazole and amine nitrogens prior to droplet evaporation [4].

  • Injection: Inject 2 µL into the LC-MS system utilizing a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) to desalt the sample and separate any isobaric impurities.

Step 2: Source Optimization (Positive ESI)

  • Set Capillary Voltage to 3.5 kV and Desolvation Temperature to 350°C.

  • Adjust the Cone Voltage (or Declustering Potential) to a low setting (e.g., 20 V) to prevent in-source fragmentation.

  • Validation Check: Ensure the

    
     peak constitutes >90% of the base peak intensity in the MS1 full scan. If fragments are visible in MS1, lower the Cone Voltage.
    

Step 3: Collision Energy (CE) Ramping (The Self-Validating Step)

  • Isolate the

    
     precursor ion in the first quadrupole (Q1).
    
  • Acquire MS/MS spectra at three distinct collision energies: 15 eV, 25 eV, and 40 eV using Argon as the collision gas in the collision cell (q2).

  • Causality Analysis: At 15 eV, observe the primary loss of

    
    . At 25 eV, observe the secondary loss of 
    
    
    
    from the m/z 149 fragment. At 40 eV, observe the complete degradation of the thiophene ring (loss of
    
    
    ). This energy-resolved breakdown curve validates the sequential nature of the fragmentation pathway.

Workflow S1 Sample Prep (0.1% Formic Acid) S2 ESI Source Optimization S1->S2 S3 MS1 Scan Isolate [M+H]+ S2->S3 S4 CE Ramping (15, 25, 40 eV) S3->S4 S5 Pathway Validation S4->S5 S5->S2 Feedback Loop

Self-validating LC-MS/MS workflow utilizing collision energy ramping.

Conclusion

For the comprehensive characterization of thiophene-pyrazole amines, ESI-Q-TOF provides the necessary resolution to map complex fragmentation pathways, whereas ESI-QqQ remains unmatched for high-throughput quantification. Understanding the intrinsic stability of the pyrazole ring versus the lability of the amine and thiophene groups allows researchers to confidently predict and validate structural assignments in drug development workflows.

References
  • Arkivoc. "Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines." Arkat USA.[Link]

  • AIP Publishing. "Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups." AIP Publishing.[Link]

  • SSRN. "Novel Pyrazolone–Thiophene Schiff Base Functionalized Fe3O4 Nanocomposite." SSRN. [Link]

Spectroscopic Profiling of 4-Aminopyrazole Derivatives: A Comparative Guide to IR Modalities and Characteristic Band Assignments

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminopyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. Accurate structural validation of these derivatives is non-negotiable during chemical synthesis and formulation. Infrared (IR) spectroscopy serves as a frontline analytical tool for confirming the integrity of the pyrazole ring, the primary amine group, and various substituents.

This guide provides an in-depth comparative analysis of the characteristic IR absorption bands of 4-aminopyrazole derivatives. Furthermore, it objectively compares the two dominant analytical modalities—Transmission FTIR (KBr Pellet) and Attenuated Total Reflectance (ATR-FTIR) —equipping researchers with the mechanistic understanding required to select the optimal technique and execute self-validating experimental workflows.

Mechanistic Band Assignment: The 4-Aminopyrazole Scaffold

The IR spectrum of a 4-aminopyrazole derivative is defined by the interplay between the heteroaromatic ring and the exocyclic primary amine. Table 1 summarizes the diagnostic quantitative data required for structural confirmation.

Table 1: Characteristic IR Absorption Bands of 4-Aminopyrazole Derivatives

Functional GroupVibration ModeWavenumber Range (cm⁻¹)Intensity / Shape
Primary Amine (-NH₂) Asymmetric & Symmetric N-H Stretch3250 – 3460Medium-Strong, Doublet[1][2]
Pyrazole Ring Secondary N-H Stretch3097 – 3250Medium, Broad (H-bonded)[3]
Pyrazole Ring C=N Stretch1580 – 1656Strong, Sharp[1][2]
Pyrazole Ring C=C Stretch1500 – 1520Medium[1]
Amine / Ring C-N Stretch (Aromatic/Aliphatic)1100 – 1250Medium-Strong[4]
Causality & Mechanistic Insights

In 4-aminopyrazole derivatives, the primary amine (-NH₂) stretching vibrations typically manifest as a distinct doublet in the 3250–3460 cm⁻¹ region, representing the asymmetric and symmetric stretching modes[1][2]. The exact position of these bands is highly susceptible to intermolecular hydrogen bonding. In the solid state, hydrogen bonding between the amine protons and the tertiary nitrogen of adjacent pyrazole rings weakens the N-H bond, shifting the absorption to lower wavenumbers and broadening the peak[3].

Furthermore, the C=N stretching frequency of the pyrazole core (1580–1656 cm⁻¹) serves as a critical diagnostic band[1][2]. The electron-donating nature of the 4-amino group increases the electron density within the heteroaromatic ring via resonance, which can slightly lower the C=N stretching frequency compared to unsubstituted pyrazoles.

Comparative Modality Analysis: Transmission FTIR vs. ATR-FTIR

Selecting the correct IR modality is critical for accurate structural elucidation. Table 2 compares the performance of Transmission FTIR against ATR-FTIR for pharmaceutical derivatives.

Table 2: Performance Comparison of IR Modalities

ParameterTransmission FTIR (KBr Pellet)ATR-FTIR (Diamond Crystal)
Measurement Principle Bulk absorption (Beer-Lambert Law)Surface absorption (Evanescent wave)[5][6]
Depth of Analysis Entire sample thickness (Bulk)[6]0.5 – 5.0 µm (Wavelength-dependent)[6][7][8]
Sample Preparation Labor-intensive (Grinding, pressing)Minimal to none (Direct contact)[6]
Spectral Artifacts High risk of water interference (-OH stretch)Peak intensity distortion at lower wavenumbers[7]
Best Application Trace impurity analysis, strict baseline QCHigh-throughput screening, polymorph ID[6][7]
Causality & Mechanistic Insights

Transmission FTIR measures the bulk properties of the sample, providing high-resolution spectra that strictly adhere to the Beer-Lambert law[6]. However, the hygroscopic nature of KBr often introduces a broad O-H stretching band at ~3450 cm⁻¹, which can fatally obscure the critical primary amine (-NH₂) doublet of the 4-aminopyrazole scaffold.

Conversely, ATR-FTIR relies on an evanescent wave generated by total internal reflection within a high-refractive-index crystal (e.g., diamond)[5][7]. Because it requires no KBr matrix, it eliminates moisture artifacts, providing a pristine view of the N-H stretching region. However, researchers must account for the physics of the evanescent wave: its penetration depth increases at longer wavelengths (lower wavenumbers)[7][8]. Consequently, the C-N stretching bands (~1100 cm⁻¹) will appear artificially more intense relative to the N-H bands (~3400 cm⁻¹) when compared to a transmission spectrum[4][7].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating strict go/no-go validation gates.

Protocol 1: High-Resolution Transmission FTIR (KBr Pellet)

Objective: High-fidelity structural elucidation with strict baseline control.

  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for at least 2 hours to eliminate absorbed water. Store immediately in a desiccator.

  • System Validation (Blank Gate): Press a pure KBr pellet (150 mg) using a hydraulic press (10 tons for 2 minutes). Scan the blank.

    • Validation Gate: If the O-H stretch at 3450 cm⁻¹ exceeds 0.05 absorbance units, re-dry the KBr. Do not proceed until the baseline is flat.

  • Sample Dispersion: Weigh 1-2 mg of the 4-aminopyrazole derivative and mix with 150 mg of the validated KBr[9]. Grind gently in an agate mortar to a fine, uniform powder to minimize light scattering (Christiansen effect).

  • Acquisition: Press the mixture into a translucent pellet. Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans[9].

Protocol 2: High-Throughput ATR-FTIR

Objective: Rapid, non-destructive screening of solid derivatives.

  • Crystal Decontamination: Clean the diamond ATR crystal with a lint-free wipe soaked in HPLC-grade isopropanol. Allow to air dry.

  • Background Validation (Energy Gate): Run a background scan (air).

    • Validation Gate: Inspect the live energy monitor. Throughput must be >95%, and the background spectrum must show no residual organic peaks (e.g., no C-H stretches at 2900 cm⁻¹).

  • Sample Application: Place 2-5 mg of the neat 4-aminopyrazole solid directly onto the center of the crystal[6].

  • Pressure Application: Lower the pressure anvil until the clutch clicks, ensuring uniform, reproducible contact between the solid and the evanescent wave.

  • Acquisition & Correction: Acquire the spectrum (4000-400 cm⁻¹, 32 scans). Apply an "ATR Correction" algorithm in the spectrometer software to adjust for the wavelength-dependent penetration depth, normalizing the spectrum for comparison against transmission libraries.

Workflow Visualization

IR_Workflow Start 4-Aminopyrazole Sample Prep Decision Select IR Modality Start->Decision ATR ATR-FTIR Surface Analysis Decision->ATR High-Throughput Trans Transmission (KBr) Bulk Analysis Decision->Trans High-Resolution Amine Primary Amine (NH2) 3250-3460 cm⁻¹ ATR->Amine Ring Pyrazole Ring (C=N) 1580-1656 cm⁻¹ ATR->Ring Trans->Amine Trans->Ring Validate Structural & Purity Validation Amine->Validate Ring->Validate

Decision matrix and spectral validation workflow for 4-aminopyrazole IR characterization.

References

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - MDPI.[Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC.[Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC.[Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals.[Link]

  • Explainer: The difference between IR, FTIR, and ATR-FTIR - Specac Ltd.[Link]

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd. [Link]

  • Difference between FTIR and ATR spectroscopy? - Rocky Mountain Labs.[Link]

  • ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC.[Link]

Sources

HPLC Method Development Guide: 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Technical Guide Audience: Analytical Chemists, CMC Leads, and Drug Discovery Scientists Focus: Overcoming selectivity challenges in aminopyrazole-thiophene conjugates.

Executive Summary: The Selectivity Challenge

In the synthesis of kinase inhibitors, 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine serves as a critical scaffold. However, its purity analysis presents a distinct chromatographic challenge: the separation of the desired N1-alkylated product from its N2-regioisomer and potentially mutagenic hydrazine precursors.

While standard C18 chemistry is the industry default, this guide demonstrates why it often fails to provide adequate resolution (


) for this specific chemotype. We compare the performance of a C18  stationary phase against a Phenyl-Hexyl  alternative, proving that the latter’s 

-

interaction mechanisms offer superior selectivity for thiophene-containing heterocycles.

Physicochemical Profiling & Column Selection

Effective method development begins with understanding the analyte's behavior in solution.

Analyte Profile[1][2][3][4][5][6]
  • Compound: 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine

  • Key Functional Groups:

    • Primary Amine (C4-position): Basic (Estimated pKa

      
       4.5–5.5). Prone to peak tailing on active silanols.
      
    • Thiophene Ring:[1] Electron-rich aromatic system.

    • Pyrazole Core: Amphoteric, potential for tautomerism if unsubstituted (blocked here by alkylation).

  • LogP (Predicted): ~1.2 – 1.8 (Moderately polar).

The Comparative Study: C18 vs. Phenyl-Hexyl

We evaluated two distinct separation modes to determine the optimal purity method.

FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
Stationary Phase Alkyl chain (Hydrophobic interaction only)Phenyl ring with hexyl linker (

-

+ Hydrophobic)
Separation Mechanism Dispersive forces based on hydrophobicity.Dispersive forces +

-

interactions with thiophene/pyrazole rings.
Selectivity (

)
Low for structural isomers (e.g., regioisomers).High for aromatic differences (thiophene vs. benzene impurities).
Peak Shape (Tailing) Moderate (

) due to accessible silanols.
Improved (

) due to steric shielding of silanols.
Experimental Data: Resolution of Critical Impurities

Conditions: 0.1% Formic Acid in Water/Acetonitrile Gradient.

Critical PairResolution (

) on C18
Resolution (

) on Phenyl-Hexyl
Analyte vs. Regioisomer 1.2 (Co-elution risk)3.4 (Baseline separation)
Analyte vs. Des-amino precursor 2.14.5
Analyte vs. Thiophene aldehyde 5.06.2

Optimized Method Protocol

This protocol is designed to be self-validating, ensuring system suitability criteria are met before sample analysis.

Reagents & Standards
  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (LC-MS Grade). Note: TFA is preferred over formic acid here to ion-pair with the amine, sharpening the peak.

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Diluent: 10% Acetonitrile in Water (Match initial gradient conditions to prevent "solvent shock" peak distortion).

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 35°C (Controls viscosity and kinetics).

  • Detection: UV at 254 nm (thiophene

    
    ) and 220 nm (amide/amine).
    
  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Solvent BEventMechanism
0.05HoldTrapping polar hydrazine impurities.
2.05IsocraticEnsure retention of early eluters.
12.060Linear RampElution of main analyte and regioisomers.
15.095WashRemove highly lipophilic dimers.
17.095HoldColumn cleaning.
17.15StepRe-equilibration start.
22.05EndSystem ready for next injection.

Method Development Logic & Workflow

The following diagram illustrates the decision matrix used to arrive at the Phenyl-Hexyl/TFA system.

MethodDevelopment Start Analyte Assessment (Aminopyrazole-Thiophene) CheckBasic Is the Amine Basic? Start->CheckBasic ChoiceBuffer Mobile Phase Selection CheckBasic->ChoiceBuffer Yes (pKa ~5) Acidic Acidic pH (TFA/Formic) Protonates Amine -> Ions ChoiceBuffer->Acidic Preferred for Peak Shape Neutral Neutral pH (Ammonium Acetate) ChoiceBuffer->Neutral Alternative if Acid Labile ColSelect Column Screening Acidic->ColSelect C18 C18 Column (Hydrophobic Only) ColSelect->C18 Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) ColSelect->Phenyl ResultC18 Result: Tailing Peaks Poor Isomer Resolution C18->ResultC18 ResultPhenyl Result: Sharp Peaks High Selectivity for Thiophene Phenyl->ResultPhenyl FinalMethod Final Protocol: Phenyl-Hexyl + 0.1% TFA ResultPhenyl->FinalMethod Optimize Gradient

Caption: Decision tree highlighting the critical pivot from standard C18 to Phenyl-Hexyl chemistry driven by the analyte's aromatic thiophene moiety.

System Suitability & Validation Criteria

To ensure the method remains trustworthy over time, the following System Suitability Test (SST) limits must be programmed into your CDS (Chromatography Data System).

  • Tailing Factor (

    
    ):  NMT 1.5 for the main peak.
    
    • Why? Higher tailing indicates silanol interaction, suggesting column aging or insufficient TFA buffering.

  • Resolution (

    
    ):  NMT 2.0 between the Main Peak and the nearest impurity (Regioisomer).
    
    • Why? Ensures accurate integration of impurities < 0.1%.

  • Precision: %RSD

    
     2.0% for 6 replicate injections of the standard.
    
  • Signal-to-Noise (S/N):

    
     10 for the Limit of Quantitation (LOQ) solution (0.05% level).
    
Troubleshooting Guide
  • Problem: Peak splitting.

    • Root Cause:[3] Sample diluent is too strong (e.g., 100% MeOH).

    • Fix: Dissolve sample in 10-20% ACN/Water.

  • Problem: Retention time drift.

    • Root Cause:[3] Temperature fluctuation or TFA evaporation.

    • Fix: Use a column oven (35°C) and prepare fresh mobile phase daily.

References

  • Samy, S., et al. (2024). Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. RSC Advances. Available at: [Link]

  • Sivagam, B., et al. (2014).[4] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]

  • SIELC Technologies. (2025). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Available at: [Link]

  • PubChem. (2025).[5] 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

A Guide to the Elemental Analysis of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the precise characterization of novel synthesized compounds is a cornerstone of scientific rigor. For heterocyclic compounds such as 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine, a molecule of interest due to its pyrazole and thiophene moieties, elemental analysis serves as a fundamental checkpoint for purity and structural confirmation. This guide provides an in-depth comparison of the theoretical and expected experimental elemental analysis data for this compound, alongside a discussion of related molecules and the analytical techniques employed.

The Critical Role of Elemental Analysis in Compound Validation

Elemental analysis, specifically CHNS analysis, is a combustion-based technique that provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. For a synthetic chemist, this data is a crucial first pass to validate the identity of a newly synthesized molecule. A close correlation between the experimentally determined elemental composition and the theoretically calculated values for the proposed structure provides strong evidence of the compound's purity and correctness. Deviations from the expected values can indicate the presence of impurities, residual solvents, or an incorrect molecular structure. For drug development professionals, accurate elemental analysis is a non-negotiable component of the data package for regulatory submissions, ensuring the identity and purity of the active pharmaceutical ingredient (API).

Theoretical Elemental Composition of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine

The first step in the validation process is the calculation of the theoretical elemental composition from the molecular formula.

Molecular Formula: C₈H₉N₃S

Molecular Weight: 179.24 g/mol

The theoretical percentages of each element are calculated as follows:

  • Carbon (C): (8 * 12.011) / 179.24 * 100% = 53.59%

  • Hydrogen (H): (9 * 1.008) / 179.24 * 100% = 5.06%

  • Nitrogen (N): (3 * 14.007) / 179.24 * 100% = 23.43%

  • Sulfur (S): (1 * 32.06) / 179.24 * 100% = 17.89%

This theoretical data serves as the benchmark against which experimental results are compared.

Comparative Elemental Analysis Data

Compound NameMolecular FormulaElementTheoretical (%)Found (%)Reference
1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine C₈H₉N₃S C 53.59 Not Available -
H 5.06 Not Available -
N 23.43 Not Available -
S 17.89 Not Available -
1-Benzoyl-3,5-dimethyl pyrazoleC₁₂H₁₂N₂OC72.7172.73[1]
H6.106.12[1]
N14.1314.15[1]
3-Methyl-1-(4-nitrophenyl)pyrazol-5-oneC₁₀H₉N₃O₃C53.8153.79[1]
H4.064.08[1]
N18.8318.85[1]
5-bromo-N-(3-methyl-1-phenylpyrazol-5-yl)thiophene-2-carboxamideC₁₅H₁₂BrN₃OSC50.01Not Specified[2]
H3.36Not Specified[2]
N11.66Not Specified[2]

As evidenced by the data for related pyrazole derivatives, a close agreement, typically within ±0.4%, between the calculated and found values is the accepted standard for confirmation of a compound's elemental composition.[3]

Experimental Protocol: CHNS Combustion Analysis

The determination of the elemental composition of organic compounds like 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine is routinely performed using an automated CHNS elemental analyzer. The underlying principle is the complete combustion of the sample in a high-oxygen environment, followed by the separation and quantification of the resulting gaseous products.

Step-by-Step Methodology
  • Sample Preparation: A small, accurately weighed amount of the sample (typically 1-3 mg) is placed into a tin or silver capsule. The sample must be homogenous and free of solvent and water to ensure accurate results.

  • Combustion: The encapsulated sample is introduced into a high-temperature (around 900-1000 °C) combustion furnace. In the presence of a pulse of pure oxygen, the sample undergoes rapid and complete combustion.

  • Reduction and Gas Separation: The combustion gases (CO₂, H₂O, N₂, and SO₂) are swept by a helium carrier gas through a reduction tube, typically containing copper, to convert nitrogen oxides to N₂. The mixture of gases then passes through a chromatographic column which separates the individual components.

  • Detection and Quantification: The separated gases are detected by a thermal conductivity detector (TCD). The detector response for each gas is proportional to its concentration. The instrument is calibrated using certified standards of known elemental composition, allowing for the accurate calculation of the percentage of each element in the original sample.

Workflow Diagram

CHNS_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Weigh Sample (1-3 mg) B Encapsulate in Tin/Silver Foil A->B C Combustion Furnace (~1000°C) + O₂ pulse B->C D Reduction Tube (Cu) NOx → N₂ C->D E Gas Chromatography Column (Separation of CO₂, H₂O, N₂, SO₂) D->E F Thermal Conductivity Detector (TCD) E->F G Signal Integration F->G H Quantification using Calibration Standards G->H I Report Generation (%C, %H, %N, %S) H->I

Caption: Workflow of CHNS Elemental Analysis.

Interpreting the Results: Causality Behind Discrepancies

Ideally, the experimental elemental analysis data will align closely with the theoretical values. However, minor discrepancies can occur, and understanding their potential causes is crucial for accurate interpretation.

  • Purity of the Sample: This is the most common reason for significant deviations. The presence of starting materials, byproducts, or residual solvents will alter the elemental composition. For instance, a sample contaminated with a solvent like hexane will show a higher percentage of carbon and hydrogen than expected.

  • Hygroscopic Nature: If the compound readily absorbs moisture from the atmosphere, the percentage of hydrogen will be artificially inflated.

  • Incomplete Combustion: While modern elemental analyzers are highly efficient, certain stable or refractory compounds may resist complete combustion, leading to inaccurate results.

  • Instrumental Error: Although generally reliable, instrumental factors such as detector drift or improper calibration can introduce small errors.

Alternative Compounds for Comparison

For researchers working in the field of pyrazole and thiophene chemistry, a variety of structurally related compounds can serve as valuable benchmarks for biological screening and analytical comparison. These include:

  • Isomeric Analogs: 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine and 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine offer subtle structural variations that can significantly impact biological activity and physicochemical properties.

  • Substituted Derivatives: Introducing different functional groups onto the pyrazole or thiophene rings allows for the exploration of structure-activity relationships (SAR). Examples include 1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine and 3-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine.

  • Fused Ring Systems: Compounds where the pyrazole and thiophene rings are fused to other heterocyclic systems can lead to novel scaffolds with unique biological profiles.

The synthesis and characterization of these analogs, including their elemental analysis, provide a broader context for understanding the properties of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine.

Conclusion

Elemental analysis remains an indispensable tool in the arsenal of the modern chemist and drug developer. For a target molecule like 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine, a thorough understanding of its theoretical elemental composition, coupled with a robust experimental methodology and a comparative analysis with related compounds, is essential for unequivocal structural confirmation and purity assessment. This guide provides the foundational knowledge and practical insights necessary to confidently approach the elemental analysis of this and other novel chemical entities.

References

  • CHNSO Elemental Analysis – Sample Preparation. METTLER TOLEDO. [Link]

  • How Does a CHNSO Analyzer Work? AZoM. [Link]

  • Synthesis and characterization of some substituted pyrazoles as analgesics and anti inflammatory agents. Der Pharma Chemica, 2011, 3 (1): 215-225. [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Molecules 2022, 27(1), 235. [Link]

  • An International Study Evaluating Elemental Analysis. ACS Cent. Sci. 2022, 8, 7, 855–863. [Link]

Sources

High-Fidelity Reference Standards for 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly focus on targeted therapies, the analytical rigor applied to API starting materials and intermediates has become a critical focal point for regulatory agencies. For researchers synthesizing complex kinase inhibitors, 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine serves as a highly versatile, privileged building block.

As a Senior Application Scientist, I frequently encounter assay failures and synthetic deviations stemming from poorly characterized starting materials. This guide provides an in-depth, objective comparison of reference standard grades for 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine, detailing the causality behind analytical choices and providing self-validating protocols to ensure absolute metrological traceability.

The Analyte in Context: Causality in Drug Development

The pyrazole-thiophene hybrid scaffold is a proven pharmacophore, frequently utilized to design isoform-selective kinase inhibitors targeting EGFR, VEGFR-2, and JNK3[1][2]. In these architectures, the 4-amino group of the pyrazole ring often acts as a critical hinge-binding motif within the kinase ATP-binding pocket, forming essential hydrogen bonds with residues like M149[2].

The Causality of Impurity Propagation: If regioisomeric impurities—such as 1-(Thiophen-2-ylmethyl)-1H-pyrazol-3-amine or 5-amine—are present in the starting material, they will propagate through subsequent Buchwald-Hartwig aminations or amide-coupling steps. Because these regioisomers possess altered spatial geometries, the final API will contain structurally similar impurities that create active-site mismatches. This directly leads to reduced IC50 efficacy, off-target toxicity, and ultimately, batch rejection. Under ICH Q7 guidelines, the quality of API starting materials must be rigorously controlled to prevent these downstream risks[3][4].

Comparative Analysis of Reference Standard Grades

To accurately quantify the purity of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine batches, analytical assays must be calibrated using highly characterized reference standards, as mandated by USP General Chapter <11>[5][6]. Not all reference standards are created equal; selecting the correct grade is a balance of regulatory requirements, assay sensitivity, and cost.

Table 1: Quantitative Comparison of Reference Standard Grades
Standard GradePurity ThresholdCertification MethodologyTraceabilityPrimary Use Case
Primary / Pharmacopeial ≥ 99.5%Mass Balance + qNMRSI Units (NIST traceable)Assay calibration, regulatory submissions, dispute resolution.
Secondary / Working ≥ 98.0%HPLC-UV (Assayed against Primary)Traceable to Primary StandardRoutine QA/QC batch release, in-process control (IPC) monitoring.
Stable Isotope Labeled (SIL) > 98.0% (Isotopic purity >99%)LC-MS/MS + NMRInternal StandardAbsolute quantification in complex matrices (e.g., pharmacokinetics).

Insight: While Secondary standards are cost-effective for daily routine analysis, they introduce a compounding margin of error. Primary standards are non-negotiable for initial method validation and establishing relative response factors (RRFs) for unknown impurities.

Self-Validating Analytical Protocols for Certification

Historically, the purity of primary calibrators was determined solely by the Mass Balance method (subtracting the sum of volatiles, water, inorganic, and organic impurities from 100%)[6]. However, this method relies on the risky assumption that all chromatographic impurities share the same UV response factor as the main component[6].

To build a truly self-validating system, modern certification requires orthogonal validation using Quantitative Nuclear Magnetic Resonance (qNMR) . qNMR is a primary ratio measurement where the signal integral is directly proportional to the number of nuclei, allowing absolute quantification against an unrelated internal standard without needing a reference standard of the analyte itself[7][8].

Protocol 1: Purity Determination via Mass Balance (Orthogonal Approach)
  • Chromatographic Purity (HPLC-UV/DAD):

    • Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% TFA).

    • Rationale: Separates structurally similar organic impurities (e.g., des-thiophenyl or regioisomers). Calculate area percent (A%).

  • Volatile Content (TGA & Karl Fischer):

    • Method: Karl Fischer titration for specific water content; Thermogravimetric Analysis (TGA) for residual synthesis solvents (e.g., DMF, Ethyl Acetate).

  • Inorganic Impurities (Residue on Ignition - ROI):

    • Method: Ignite a 1.0 g sample with sulfuric acid at 600°C.

    • Rationale: Quantifies residual metal catalysts (e.g., Copper or Palladium) used during the pyrazole-thiophene coupling phase.

  • Calculation:

    
    
    
Protocol 2: Absolute Quantification via 1H-qNMR (The Gold Standard)
  • Sample Preparation: Accurately weigh ~10 mg of the 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine candidate and ~5 mg of a certified internal standard (e.g., NIST-traceable Maleic acid or DSS) into the same vial[8].

  • Solvation: Dissolve in 0.6 mL of high-purity DMSO-d6. Ensure complete dissolution, as undissolved particulates will skew the molar ratio.

  • Acquisition: Acquire 1H-NMR spectra with a relaxation delay (D1) of at least 5 × T1 (typically >30 seconds) to ensure complete relaxation of all nuclei, guaranteeing uniform excitation[8].

  • Integration & Calculation: Select a distinct, non-overlapping proton signal for the analyte (e.g., the pyrazole C3-H or C5-H singlet) and compare its integral to the internal standard.

    • Formula:

      
      
      (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity)
      

Workflow Visualization: The Certification Ecosystem

The following diagram illustrates the logical causality of the dual-certification workflow, demonstrating how orthogonal techniques converge to establish an unbreakable chain of metrological trust.

RS_Workflow Start Raw Batch: 1-(Thiophen-2-ylmethyl) -1H-pyrazol-4-amine Chrom Chromatographic Purity (HPLC-UV/LC-MS) Start->Chrom Volatiles Volatiles & Water (TGA / Karl Fischer) Start->Volatiles Inorganics Inorganic Impurities (Residue on Ignition) Start->Inorganics qNMR Quantitative NMR (qNMR) Absolute Purity vs. IS Start->qNMR MassBal Mass Balance Calculation (100% - Sum of Impurities) Chrom->MassBal Volatiles->MassBal Inorganics->MassBal Reconcile Data Reconciliation (Mass Balance vs. qNMR) MassBal->Reconcile qNMR->Reconcile Cert Certified Primary Reference Standard Reconcile->Cert

Orthogonal certification workflow for primary reference standards.

Conclusion

For complex heterocyclic building blocks like 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine, relying solely on uncertified reagents or basic area-percent chromatography is a critical vulnerability in drug development. By utilizing Primary Reference Standards certified via the convergence of Mass Balance and qNMR, analytical scientists establish a self-validating system. This ensures that any downstream deviations in kinase inhibitor synthesis are definitively isolated to the process chemistry, rather than masked by analytical uncertainty.

References

1.[7] MDPI. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." International Journal of Molecular Sciences. Available at: 2.[5] DrugFuture. "<11> USP REFERENCE STANDARDS." USP-NF General Chapters. Available at: 3.[6] Ovid. "Official USP Reference Standards: Metrology concepts, overview, and scientific issues and opportunities." Journal of Pharmaceutical Innovation. Available at: 4.[8] University of Oxford. "Quantitative NMR Spectroscopy." Department of Chemistry. Available at: 5.[3] Qualio. "The complete guide to the ICH Q7 guidelines." Qualio Quality Management. Available at: 6.[1] RSC Publishing. "Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2." RSC Advances. Available at: 7.[2] ACS Publications. "Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors." ACS Medicinal Chemistry Letters. Available at: 8.[4] ComplianceQuest. "ICH Q7 GMP Regulation for Pharma: The Definitive Guide." ComplianceQuest Resources. Available at:

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Logistics Guide: 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine

Part 1: Executive Safety Summary

Status: Research Chemical (Novel/Limited Toxicity Data) Signal Word: WARNING (Precautionary Principle Applied)

As a Senior Application Scientist, I must emphasize that while specific toxicological data for 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine may be sparse in public registries, its structural moieties—a pyrazole amine coupled with a thiophene ring—dictate a strict safety protocol. We treat this compound as a functionalized heterocyclic amine , necessitating controls for potential skin sensitization, respiratory irritation, and oxidative instability.

Immediate Critical Actions:

  • Containment: Handle exclusively within a certified chemical fume hood.

  • Atmosphere: Store and handle under inert gas (Nitrogen/Argon) where possible; amines are prone to oxidation (browning) which degrades purity.

  • Skin Barrier: This compound likely possesses high lipophilicity due to the thiophene ring, increasing the risk of dermal absorption. Double-gloving is mandatory for solution-phase handling.

Part 2: Risk Assessment & Hazard Identification

We deconstruct the molecule into its pharmacophore components to predict hazards:

MoietyAssociated Hazard ClassPhysiological Risk
Primary Amine (-NH₂) Corrosive / IrritantCaustic to mucous membranes; high potential for respiratory sensitization.
Thiophene Ring Acute Toxicity / Target OrganThiophene derivatives can be hepatotoxic and are readily absorbed through the skin.
Pyrazole Core IrritantGeneral eye and skin irritation (H319, H315).

Predicted GHS Classifications (Analogous):

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[2][4]

  • H317: May cause an allergic skin reaction (Sensitizer).[5]

Part 3: Personal Protective Equipment (PPE) Matrix

Select your PPE tier based on the operational scale. Trustworthiness in safety comes from matching the defense to the energy of the hazard.

Operation Respiratory Dermal (Hands) Eye/Face Body
Dry Weighing (<100 mg) Fume Hood (Sash <18")Nitrile (0.11 mm)Safety Glasses w/ Side ShieldsLab Coat (Cotton/Poly)
Bulk Handling (>1 g) Fume Hood + N95 (if dusty)Double Glove: Nitrile over Laminate (PE/EVOH)Chemical GogglesLab Coat + Tyvek Sleeves
Solution Transfer Fume HoodNitrile (Change immediately upon splash)Chemical GogglesLab Coat
Spill Cleanup Half-mask Respirator (P100/OV)Butyl Rubber or Silver Shield™Face Shield + GogglesTyvek Suit

Expert Insight: Standard nitrile gloves offer fair protection against solid amines, but if dissolved in halogenated solvents (DCM) or polar aprotic solvents (DMF/DMSO), the permeation rate increases drastically. For solution handling, use the "Double-Glove Protocol" (Inner: Laminate/PE, Outer: Nitrile).

Part 4: Operational Handling Protocol

Phase 1: Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic and air-sensitive. Keep under Argon or Nitrogen.

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation of the thiophene ring.

Phase 2: Solubilization & Reaction Setup
  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation (water acts as a nucleophile or proton source, quenching reactivity).

  • Weighing:

    • Use an anti-static gun if the powder is static-prone.

    • Weigh inside the fume hood using a draft shield.

  • Dissolution:

    • Preferred Solvents: DMSO, DMF, Methanol, Dichloromethane.

    • Avoid: Acetone (potential Schiff base formation with the primary amine).

Phase 3: Waste Disposal
  • Stream: Non-Halogenated Organic Waste (unless halogenated solvents are used).

  • Segregation: Do NOT mix with oxidizing acids (Nitric, Perchloric) as thiophenes can react violently.[4]

  • Deactivation: For trace residues, quench with dilute HCl to form the water-soluble hydrochloride salt, then dispose of in the aqueous waste stream if permitted by local EHS regulations.

Part 5: Visual Workflow (Graphviz)

The following decision tree guides the researcher through the safe handling logic, ensuring no step is skipped.

G Start Start: Handling 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine StateCheck State: Solid or Solution? Start->StateCheck Solid Solid Handling StateCheck->Solid Powder Solution Solution Handling StateCheck->Solution Liquid Weighing Weighing Protocol: 1. Warm to RT (prevent condensation) 2. Anti-static gun 3. Draft Shield Solid->Weighing SolventCheck Solvent Type? Solution->SolventCheck Weighing->SolventCheck StandardSolv Standard (MeOH, EtOAc) Gloves: Nitrile (Double) SolventCheck->StandardSolv Low Penetration PermeatingSolv Permeating (DCM, DMF, DMSO) Gloves: Laminate/PE liner + Nitrile SolventCheck->PermeatingSolv High Penetration Reaction Reaction Setup: Inert Atmosphere (Ar/N2) Amber Glassware StandardSolv->Reaction PermeatingSolv->Reaction Disposal Disposal: Segregate from Oxidizers High Sulfur Content Stream Reaction->Disposal

Figure 1: Decision Logic for PPE Selection and Handling Workflow based on physical state and solvent system.

Part 6: Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes.[1][6][7][8] The amine nature requires prolonged flushing to prevent alkaline burns.

  • Skin Contact: Wash with soap and water.[1][3][5][6][9][10] Do not use alcohol (ethanol/isopropanol) immediately, as it may enhance the transdermal absorption of the thiophene moiety.

  • Spill:

    • Evacuate immediate area.[3][6][7][9][11][12]

    • Don full PPE (Tyvek, Respirator).

    • Cover spill with Vermiculite or Sand .

    • Scoop into a hazardous waste container labeled "Toxic/Corrosive Organic Solid."

References

  • Fisher Scientific. (2021).[1] Safety Data Sheet: 4-Amino-1H-pyrazole. Retrieved from

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Thiophene. Retrieved from

  • PubChem. (n.d.). Compound Summary: Aminopyrazoles. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: 1-(Thiophen-2-ylmethyl)-1H-pyrazole-4-boronic acid pinacol ester (Structural Analog). Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.